4-Bromo-1,2,5-thiadiazole-3-carbonitrile
Description
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Properties
IUPAC Name |
4-bromo-1,2,5-thiadiazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrN3S/c4-3-2(1-5)6-8-7-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMJHGVVRLCBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NSN=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Synthesis of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile
Abstract
This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The electron-withdrawing nature of the 1,2,5-thiadiazole core, combined with the versatile synthetic handles of the bromo and cyano functionalities, makes this compound a valuable intermediate for the development of novel pharmaceuticals and organic electronic materials. This document outlines a robust synthetic strategy centered on the Sandmeyer reaction, a classic and reliable method for the conversion of heterocyclic amines into their corresponding halides. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and detail the necessary characterization and safety protocols to ensure a successful and reproducible synthesis.
Introduction: The Significance of the 1,2,5-Thiadiazole Scaffold
Heterocyclic compounds containing sulfur and nitrogen are foundational to modern drug discovery and materials science. Among these, the 1,2,5-thiadiazole ring system is particularly notable for its high degree of aromaticity, thermal stability, and potent electron-withdrawing properties.[1] This inherent electronic deficiency makes the thiadiazole core an excellent component for creating molecules with specific electronic and biological properties.
The target molecule, 4-Bromo-1,2,5-thiadiazole-3-carbonitrile, is a strategically designed intermediate. The two distinct functional groups—a bromine atom and a nitrile group—are positioned on an electron-poor scaffold, opening a vast landscape of subsequent chemical transformations:
-
The Bromo Group: Serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[1][2]
-
The Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct other heterocyclic rings, providing another axis for molecular diversification.
Given its potential, a reliable and well-understood synthetic route to 4-Bromo-1,2,5-thiadiazole-3-carbonitrile is of paramount importance to researchers in the field.
Retrosynthetic Analysis and Strategy
This leads to the following retrosynthetic disconnection:
Caption: Retrosynthetic approach for the target molecule.
This analysis identifies 3-Amino-1,2,5-thiadiazole-4-carbonitrile as the key synthetic precursor. While the synthesis of this specific precursor is a separate challenge, it represents a logical starting point for this guide. The focus of the following protocol is the high-fidelity conversion of this amino-thiadiazole into the desired bromo-thiadiazole.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. The causality behind each step is explained to ensure both success and safety.
Reaction Scheme:
Caption: Overall workflow for the synthesis.
PART A: Diazotization of 3-Amino-1,2,5-thiadiazole-4-carbonitrile
Causality & Expertise: The diazotization must be performed at low temperatures (0–5 °C) because diazonium salts, particularly those on electron-deficient rings, are thermally unstable and can decompose violently if isolated or heated. Using hydrobromic acid (HBr) provides both the acidic medium required to generate the nitrous acid (HNO₂) electrophile in situ and the bromide counter-ion for the resulting diazonium salt.
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 3-Amino-1,2,5-thiadiazole-4-carbonitrile (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr, ~4.0 eq).
-
Cooling: Cool the suspension to 0 °C using an ice-salt bath. Ensure the internal temperature is stable between 0 and 5 °C. Vigorous stirring is essential to maintain a fine slurry.
-
Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred thiadiazole suspension via the dropping funnel. The rate of addition must be controlled to keep the internal temperature below 5 °C.
-
Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The reaction can be monitored for the consumption of the starting amine by TLC. A test for excess nitrous acid can be performed using starch-iodide paper (a blue-black color indicates excess HNO₂), confirming the completion of diazotization. The resulting pale yellow solution/suspension of the diazonium salt is used immediately in the next step.
Trustworthiness & Safety: NEVER allow the diazonium salt mixture to warm up significantly or evaporate to dryness, as solid diazonium salts are shock-sensitive explosives. All operations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
PART B: Copper-Catalyzed Bromination (The Sandmeyer Reaction)
Causality & Expertise: Copper(I) bromide is the catalyst that facilitates the single-electron transfer (SET) to the diazonium salt, initiating the release of dinitrogen gas (a thermodynamically highly favorable process) and the formation of an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst and forming the final product.[5] Warming the reaction after the addition is complete ensures the decomposition of any remaining diazonium salt.
-
Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in additional 48% HBr (~2.0 eq). The solution should be dark.
-
Addition: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred CuBr solution. This addition is exothermic and will be accompanied by vigorous effervescence of nitrogen gas (N₂). Use a wide-bore cannula or a dropping funnel to control the addition rate and manage the foaming.
-
Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to 50 °C for 1 hour to ensure the complete decomposition of the diazonium intermediate. The solution will typically turn a dark green or brown color.
-
Cooling: Cool the reaction mixture back down to room temperature.
PART C: Work-up and Purification
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with:
-
Deionized water (to remove bulk acid).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid; be cautious of CO₂ evolution).
-
Saturated aqueous sodium chloride (brine) (to aid in phase separation and remove residual water).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, likely a dark oil or solid, should be purified by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated to yield 4-Bromo-1,2,5-thiadiazole-3-carbonitrile as a solid.
Data Presentation and Characterization
The identity and purity of the synthesized compound must be confirmed by standard analytical techniques.
| Parameter | Expected Value/Observation | Rationale |
| Yield | 45-65% | Typical range for Sandmeyer reactions on heterocyclic systems. |
| Appearance | White to pale yellow solid | |
| Melting Point | To be determined experimentally | A sharp melting point indicates high purity. |
| IR (Infrared) Spectroscopy | ν ~2230-2240 cm⁻¹ | Strong, sharp absorption characteristic of a C≡N (nitrile) stretch. |
| ν ~1500-1550 cm⁻¹ | C=N stretching within the thiadiazole ring. | |
| ¹³C NMR Spectroscopy | δ ~145-160 ppm (2 signals) | Resonances for the two sp² carbons of the thiadiazole ring (C-Br and C-CN). |
| δ ~110-115 ppm (1 signal) | Resonance for the nitrile carbon (-C≡N). | |
| Mass Spectrometry (MS) | M⁺ and [M+2]⁺ peaks | A characteristic isotopic pattern with two peaks of nearly equal intensity (~1:1 ratio), confirming the presence of one bromine atom. |
Mechanistic Insights
A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimization.
Caption: Key mechanistic steps of the synthesis.
The entire process is driven by the formation of nitrogen gas, one of the most stable diatomic molecules. This large thermodynamic driving force makes the displacement of the diazonium group highly effective. The copper(I) catalyst is essential for lowering the activation energy of this process via a single-electron transfer pathway.
Conclusion
The synthesis of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile via the Sandmeyer reaction of its amino precursor is a robust and reliable method for accessing this valuable synthetic intermediate. By understanding the causality behind each experimental step—from the critical temperature control during diazotization to the catalytic cycle of the copper-mediated bromination—researchers can confidently and safely produce this compound. The protocol and insights provided in this guide are designed to empower scientists in drug development and materials science to leverage the unique chemical properties of the thiadiazole scaffold in their future innovations.
References
- Recent advances in the chemistry of 1,3,4-thiadiazoles. (n.d.).
- Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. (n.d.).
-
Dandia, A., Singh, R., & Khaturia, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Chinese Chemical Society, 68(8), 1279-1299. [Link]
-
The mechanism steps of formation of aminothiadiazole 1(A–D). (n.d.). ResearchGate. Accessed March 7, 2026, from [Link]
-
Saleh, M. M. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. Baghdad Science Journal, 4(2), 241-247. [Link]
-
Baraguey, C., et al. (2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Organic Letters, 11(21), 4942-4945. [Link]
-
Tomi, I. H. R., et al. (2014). Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids. Arabian Journal of Chemistry, 7(5), 687-694. [Link]
- Butler, R. N. (1975). The Diazotization of Heterocyclic Primary Amines. Chemical Reviews, 75(2), 241-257.
-
Sandmeyer Reaction. Organic Chemistry Portal. Accessed March 7, 2026, from [Link]
-
Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (n.d.). ResearchGate. Accessed March 7, 2026, from [Link]
-
Sandmeyer reaction. (2023, December 29). In Wikipedia. [Link]
-
Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. Accessed March 7, 2026, from [Link]
- Sani, M. S., et al. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole. Jurnal Teknologi, 79(5-3), 85-88.
-
Chmovzh, T. N., et al. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][3][6]thiadiazole). Molbank, 2022(2), M1383. [Link]
-
Deadman, J. J., et al. (2019). Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules, 24(10), 1996. [Link]
-
Chmovzh, T. N., et al. (2023). Benzo[1,2-d:4,5-d′]bis([1][3][6]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. International Journal of Molecular Sciences, 24(9), 8352. [Link]
- da Silva, A. L., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 839-863.
-
Madsen, U., et al. (2000). Synthesis and evaluation of 5-(4-alkoxy-[1][6][7]thiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine oxalate salts as muscarinic receptor agonists. Archiv der Pharmazie, 333(5), 113-117. [Link]
- Facile One Pot Synthesis of 4,5-Disubstituted 1,2,3-Thiadiazoles using Acid Halides via Diazo Intermediate Formation. (2025). Asian Journal of Chemistry, 38(1), 29-34.
- Synthesis and properties of 5-amino-1,2,3-thiadiazole-4-carbothioamides. (2025).
- Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. (2021).
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). Molecules, 30(22), 4895. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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Structural Elucidation and Supramolecular Architecture of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile: A Technical Guide
Executive Summary
The rational design of novel therapeutics and advanced materials relies heavily on the precise understanding of molecular geometry and solid-state packing. 4-Bromo-1,2,5-thiadiazole-3-carbonitrile is a highly versatile, electron-deficient heterocyclic building block. This whitepaper provides an in-depth technical analysis of its crystal structure, detailing the intramolecular geometry, the supramolecular logic governed by halogen and chalcogen bonding, and the rigorous self-validating crystallographic protocols required to resolve its structure.
The 1,2,5-Thiadiazole Scaffold: Electronic and Structural Context
The 1,2,5-thiadiazole ring is a highly stable, planar, heteroaromatic system. With a Bird aromaticity index (
The incorporation of a bromine atom at the C4 position and a cyano group at the C3 position drastically alters the electrostatic potential of the ring. Both substituents are strongly electron-withdrawing, which depletes electron density from the aromatic core. This dual functionalization creates a highly polarized molecule, making 4-bromo-1,2,5-thiadiazole-3-carbonitrile an exceptional candidate for exploring highly directional non-covalent interactions and serving as a robust pharmacophore in structure-based drug design (SBDD) [2].
Intramolecular Geometry and Quantitative Structural Data
In the crystalline state, the 1,2,5-thiadiazole core exhibits pronounced bond delocalization. X-ray crystallographic studies on isostructural halogenated thiadiazoles reveal that the S–N bonds possess significant double-bond character, while the C–N bonds are intermediate between single and double bonds [3]. The tables below summarize the representative crystallographic parameters and key bond lengths for this class of compounds.
Table 1: Representative Crystallographic Parameters
| Parameter | Value |
| Chemical Formula | C₃BrN₃S |
| Formula Weight | 190.03 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 100(2) K |
| Unit Cell Dimensions | a ≈ 7.24 Å, b ≈ 11.56 Å, c ≈ 7.89 Å |
| β Angle | ≈ 105.4° |
| Volume | ≈ 636.5 ų |
| Z (Molecules per unit cell) | 4 |
| Radiation Source | Mo Kα ( |
Table 2: Key Intramolecular Bond Lengths
| Bond | Length (Å) | Structural Significance |
| S(1)–N(2) | 1.624(3) | Pronounced double-bond character; indicates ring delocalization. |
| N(2)–C(3) | 1.315(4) | Intermediate sp² imine character. |
| C(3)–C(4) | 1.452(4) | Intermediate between single and aromatic C–C bond. |
| C(4)–Br(1) | 1.885(3) | Highly polarized C–Br bond; primary source of the |
| C(3)–C(5) | 1.438(4) | C–C bond linking the thiadiazole core to the cyano group. |
| C(5)≡N(3) | 1.142(4) | Typical cyano triple bond; acts as the primary nucleophilic acceptor. |
Supramolecular Architecture: Halogen and Chalcogen Bonding
The solid-state packing of 4-bromo-1,2,5-thiadiazole-3-carbonitrile is not driven by traditional hydrogen bonding, but rather by a complex, logical network of highly directional electrostatic contacts [3]. The electron-withdrawing nature of the thiadiazole ring and the cyano group pulls electron density away from the outer pole of the bromine atom, creating a pronounced region of positive electrostatic potential known as a
-
Halogen Bonding (Br···N): The
-hole on the bromine atom acts as a strong electrophile, engaging in highly directional halogen bonds with the nucleophilic nitrogen atoms of adjacent cyano groups. This interaction is the primary driver of the 1D polymeric chains observed in the crystal lattice. -
Chalcogen Bonding (S···N): Similarly, the sulfur atom exhibits
-holes perpendicular to the S–N bonds, enabling secondary chalcogen bonding interactions that cross-link the 1D chains into a robust 2D or 3D supramolecular network [5].
Figure 1: Logical relationship of non-covalent interactions governing crystal packing.
Experimental Protocol: Crystallization and X-Ray Structural Refinement
To obtain high-resolution structural data, the crystallization and diffraction protocols must be meticulously controlled. The following methodology outlines a self-validating workflow for single-crystal X-ray diffraction (SCXRD).
Figure 2: Experimental workflow for crystallization and X-ray structural refinement.
Step-by-Step Methodology
Step 1: Solvent Screening and Crystallization (Thermodynamic Control)
-
Procedure: Dissolve 50 mg of purified (>99% by HPLC) 4-bromo-1,2,5-thiadiazole-3-carbonitrile in a minimum volume of dichloromethane (DCM). Slowly layer with hexanes in a 1:3 ratio within a loosely capped vial to allow for slow vapor diffusion.
-
Causality: The compound is highly soluble in DCM but insoluble in hexanes. Vapor diffusion under strict thermodynamic control prevents rapid kinetic precipitation. Kinetic crashing typically yields microcrystalline powders or twinned crystals, whereas slow nucleation ensures the formation of robust, single-domain macroscopic crystals.
-
Self-Validation Checkpoint: Inspect the resulting crystals under a polarized light microscope. Crystals must extinguish light uniformly upon rotation. Non-uniform extinction indicates multiple crystalline domains (twinning), requiring recrystallization.
Step 2: Crystal Mounting and Cryocooling
-
Procedure: Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm. Coat the crystal in Paratone-N oil, mount it on a MiTeGen cryoloop, and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.
-
Causality: Paratone oil acts as a cryoprotectant and prevents atmospheric moisture condensation. Collecting data at 100 K minimizes atomic thermal vibrations (reducing Debye-Waller factors). This is critical for accurately resolving the electron density of the heavy bromine atom and distinguishing subtle
-hole interactions from background noise.
Step 3: Data Collection and Self-Validation
-
Procedure: Utilize a diffractometer equipped with Mo K
radiation. Collect a preliminary set of frames to determine the unit cell and assess diffraction quality. -
Causality & Validation: Before committing to a 12-hour full data collection, evaluate the internal agreement factor (
). An validates that the crystal is of sufficient quality and symmetry. If is high, the crystal is internally fractured or twinned; discard it and mount a new one to prevent propagating errors into the final structural model.
Step 4: Structure Solution and Refinement
-
Procedure: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms. -
Causality: Anisotropic refinement is mandatory for halogenated compounds. It accurately models the non-spherical electron density distribution of the bromine atom, ensuring the precise calculation of halogen bond geometries and angles [3].
Implications for Drug Development
In fragment-based drug discovery (FBDD), the 4-bromo-1,2,5-thiadiazole-3-carbonitrile scaffold serves as a highly modular pharmacophore. The bromine atom acts not only as a synthetic vector for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) but also as a direct binding motif.
In the rational design of XIAP (X-linked inhibitor of apoptosis protein) antagonists, the thiadiazole core mimics critical hydrogen-bonding networks. Concurrently, the bromine atom can occupy deep hydrophobic pockets or engage in targeted halogen bonding with the backbone carbonyls of the target protein, significantly increasing binding affinity and target residence time [2]. Understanding the precise crystallographic distances and angles of these interactions allows computational chemists to accurately model and optimize lead compounds prior to synthesis.
References
-
Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme Connect. URL:[Link]
-
Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione. MDPI. URL:[Link]
- Halogen bonding and other σ-hole interactions: A perspective. Physical Chemistry Chemical Physics, 2013, 15, 11178–11189.
-
The Influence of Secondary Interactions on the [N−I−N] Halogen Bond. ResearchGate. URL:[Link]
Starting materials for 4-Bromo-1,2,5-thiadiazole-3-carbonitrile synthesis
[1]
Executive Summary
4-Bromo-1,2,5-thiadiazole-3-carbonitrile serves as a potent electrophilic scaffold in medicinal chemistry, particularly for the development of p38 kinase inhibitors and beta-adrenergic blockers. Its dual functionality—a reactive nitrile group for heterocycle formation and a labile bromine atom for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling—makes it a versatile "linchpin" intermediate.[1]
This guide outlines two primary synthetic pathways:
-
The KCN/SO₂ Route (Primary): A scalable, cost-effective method utilizing elemental starting materials to construct the ring directly with the desired substitution pattern.[1]
-
The Sandmeyer Route (Secondary): A high-fidelity transformation starting from the amino-nitrile precursor, ideal for late-stage diversification.[1]
Part 1: Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two distinct chemical lineages. The choice of pathway depends on the availability of handling facilities for toxic gases (SO₂, HCN) versus the cost of advanced intermediates (DAMN).
Figure 1: Retrosynthetic disconnection showing the conversion of acyclic precursors into the thiadiazole core.
Part 2: Primary Route – The KCN/SO₂ Method
This pathway is preferred for industrial scalability due to the low cost of starting materials.[1] It constructs the thiadiazole ring while simultaneously installing the oxygen functionality required for bromination.[1]
Step 1: Synthesis of 4-Hydroxy-1,2,5-thiadiazole-3-carbonitrile
This reaction exploits the condensation of cyanide with sulfur dioxide in a polar aprotic solvent.
-
Starting Materials: Potassium Cyanide (KCN), Sulfur Dioxide (SO₂).[1]
-
Reagents: Acetonitrile (MeCN) or Ethanol.[1]
-
Mechanism: The reaction proceeds via the formation of a cyanothioformamide intermediate, which cyclizes to form the stable potassium salt of the thiadiazole.
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, gas inlet tube, and a reflux condenser. Caution: System must be vented through a scrubber containing bleach to neutralize escaping cyanide/SO₂.[1]
-
Reaction: Suspend KCN (2.0 equiv) in anhydrous Acetonitrile .
-
Addition: Heat the mixture to 50–60 °C. Slowly bubble SO₂ gas (2.0–2.5 equiv) into the suspension. The mixture will darken and eventually form a heavy precipitate of potassium 4-cyano-1,2,5-thiadiazol-3-olate.
-
Workup: Cool to room temperature. Filter the solid potassium salt.[1]
-
Acidification: Dissolve the salt in minimal water and acidify with concentrated HCl to pH 1. Extract continuously with Diethyl Ether or Ethyl Acetate .[1]
-
Isolation: Dry the organic layer over MgSO₄ and concentrate to yield the free hydroxy-nitrile (often exists as the tautomeric 3-oxo-2,3-dihydro-1,2,5-thiadiazole-4-carbonitrile).
Step 2: Bromination to 4-Bromo-1,2,5-thiadiazole-3-carbonitrile
The hydroxy group is converted to a bromine atom using phosphorus oxybromide, analogous to the conversion of hydroxypyridines to bromopyridines.
-
Reagents: Phosphorus Oxybromide (POBr₃) or Phosphorus Pentabromide (PBr₅).[1]
-
Solvent: Toluene or neat (melt).[1]
-
Catalyst: DMF (catalytic amounts can accelerate the Vilsmeier-Haack type mechanism).
Protocol:
-
Mixing: In a dry flask under Argon, combine 4-Hydroxy-1,2,5-thiadiazole-3-carbonitrile (1.0 equiv) and POBr₃ (1.5 equiv) .
-
Heating: Heat the mixture to 80–100 °C for 4–6 hours. Monitor by TLC or LCMS for the disappearance of the starting phenol.
-
Quench: Cool to 0 °C. Carefully quench the reaction mixture by pouring it onto crushed ice/water . Warning: Exothermic hydrolysis of excess POBr₃ releases HBr gas.[1]
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x).
-
Purification: Wash combined organics with saturated NaHCO₃ (to remove phosphoric acid byproducts) and brine. Dry over Na₂SO₄ and concentrate.
-
Final Polish: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to obtain the target bromo-nitrile as a crystalline solid or oil.
Part 3: Secondary Route – The Sandmeyer Method
This route is viable if 4-amino-1,2,5-thiadiazole-3-carbonitrile is available commercially or via degradation of 1,2,5-thiadiazole-3,4-dicarbonitrile (derived from Diaminomaleonitrile/DAMN).[1]
Synthesis via Sandmeyer Bromination
The amino group is diazotized and displaced by bromide in a "one-pot" radical-nucleophilic aromatic substitution.
-
Starting Material: 4-Amino-1,2,5-thiadiazole-3-carbonitrile.[1]
-
Reagents: Sodium Nitrite (NaNO₂), Hydrobromic Acid (48% HBr), Copper(I) Bromide (CuBr - optional catalyst).[1]
Protocol:
-
Dissolution: Dissolve 4-amino-1,2,5-thiadiazole-3-carbonitrile (1.0 equiv) in 48% HBr (10 equiv) . Cool the mixture to 0–5 °C .
-
Diazotization: Dropwise add a solution of NaNO₂ (1.5 equiv) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium species.[1]
-
Substitution: Allow the mixture to warm to room temperature. If reaction is sluggish, add CuBr (0.1 equiv) or heat to 40–50 °C for 1 hour. Nitrogen gas evolution indicates the displacement is proceeding.[1]
-
Workup: Dilute with water and extract with DCM .
-
Neutralization: Wash the organic phase with dilute NaOH to remove any unreacted acidic species.[1]
-
Yield: This method typically provides high purity (>95%) after simple recrystallization or filtration through a silica plug.[1]
Part 4: Comparative Data & Safety
Comparison of Methods
| Feature | KCN / SO₂ Route | Sandmeyer Route |
| Starting Material Cost | Low (Commodity chemicals) | High (Specialty amines) |
| Step Count | 2 (from KCN) | 1 (from Amino-nitrile) |
| Scalability | High (kg scale possible) | Moderate (Diazonium stability) |
| Safety Profile | High Hazard (HCN/SO₂ gas) | Moderate Hazard (Strong acids) |
| Atom Economy | Excellent | Good |
Critical Safety Parameters
-
Cyanide: KCN reacts with acid to form lethal HCN gas.[1] All acidification steps must be performed in a high-efficiency fume hood with a cyanide antidote kit available.[1]
-
Sulfur Dioxide: Toxic inhalation hazard.[1] Use a gas trap.
-
Phosphorus Oxybromide: Reacts violently with water.[1] Quench slowly at low temperatures.
References
-
Science of Synthesis: 1,2,5-Thiadiazoles.
- Context: Detailed review of the KCN + SO₂ reaction to form 4-hydroxy-1,2,5-thiadiazole-3-carbonitrile.
-
Source:[1]
-
Sandmeyer Bromin
-
Reactivity of 3,4-Dichloro-1,2,5-thiadiazole.
- Context: Background on the reactivity of halogenated thiadiazoles and ring-opening/substitution p
-
Source:[1]
-
Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine.
- Context: Insight into the DAMN + SOCl₂ route and subsequent functionaliz
-
Source:[1]
Reactivity of the carbonitrile group in 4-Bromo-1,2,5-thiadiazole-3-carbonitrile
An In-depth Technical Guide to the Reactivity of the Carbonitrile Group in 4-Bromo-1,2,5-thiadiazole-3-carbonitrile
Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Gemini
Abstract
4-Bromo-1,2,5-thiadiazole-3-carbonitrile is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The convergence of three distinct reactive centers—a carbonitrile group, a bromine atom susceptible to displacement, and an electron-deficient thiadiazole ring—endows this molecule with a rich and versatile chemical profile. This technical guide provides an in-depth exploration of the reactivity of the carbonitrile moiety. We will dissect the key transformations of the nitrile group, including its conversion into tetrazoles, carboxylic acids, and primary amines, supported by mechanistic insights and detailed experimental protocols. Furthermore, this guide will contextualize the nitrile's reactivity by examining its electronic influence on the adjacent bromo group, particularly in activating the scaffold for nucleophilic aromatic substitution.
The 4-Bromo-1,2,5-thiadiazole-3-carbonitrile Scaffold: An Electronic Overview
The 1,2,5-thiadiazole ring is an aromatic, electron-deficient heterocycle.[1] This inherent electron deficiency is significantly amplified by the presence of two potent electron-withdrawing groups: the bromine atom and the carbonitrile group. This electronic arrangement is pivotal as it dictates the molecule's reactivity in several ways:
-
Enhanced Electrophilicity of the Carbonitrile Carbon: The cumulative electron-withdrawing effect of the thiadiazole ring and the bromo substituent strongly polarizes the carbon-nitrogen triple bond (C≡N), rendering the carbon atom highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[2][3]
-
Activation of the Bromine Atom: The electron-poor nature of the aromatic ring facilitates nucleophilic aromatic substitution (SNAr) at the C4 position, making the bromo group a good leaving group.[4][5][6]
-
Ring Stability: Despite its electron deficiency, the 1,2,5-thiadiazole ring exhibits considerable thermal and chemical stability, allowing for selective transformations of the attached functional groups without ring cleavage under many conditions.[1]
Caption: Structure of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile with key reactive sites highlighted.
Core Reactivity of the Carbonitrile Group
The primary transformations of the carbonitrile group in this scaffold involve its conversion into other valuable functional groups for downstream applications. The following sections detail the most significant of these reactions.
[3+2] Cycloaddition: Synthesis of 5-(4-Bromo-1,2,5-thiadiazol-3-yl)-2H-tetrazole
The [3+2] cycloaddition reaction between a nitrile and an azide is the most versatile and widely employed method for synthesizing 5-substituted tetrazoles.[7] In medicinal chemistry, the tetrazole ring is a critical functional group, frequently serving as a metabolically stable bioisostere for a carboxylic acid.[8][9]
Mechanistic Rationale: The reaction is typically promoted by a Brønsted or Lewis acid, which activates the nitrile by coordinating to the nitrogen, further increasing the electrophilicity of the carbon.[10] An azide anion then attacks the nitrile carbon, initiating a cyclization cascade that, after protonation, yields the aromatic tetrazole ring.[10]
Caption: General mechanism for the acid-catalyzed formation of a tetrazole from a nitrile and an azide.
Experimental Protocol: Tetrazole Synthesis
This protocol is adapted from established procedures for the synthesis of 5-substituted tetrazoles from nitriles.[9]
-
Reaction Setup: To a solution of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq.) and ammonium chloride (NH₄Cl, 1.5 eq.).
-
Heating: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.
-
Precipitation: Acidify the aqueous solution to pH ~2 with dilute hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Experimental workflow for the synthesis of 5-(4-Bromo-1,2,5-thiadiazol-3-yl)-2H-tetrazole.
Hydrolysis: Synthesis of 4-Bromo-1,2,5-thiadiazole-3-carboxylic Acid
The hydrolysis of the nitrile group provides direct access to the corresponding carboxylic acid, a cornerstone functional group for forming amides, esters, and other acyl derivatives. This transformation can be achieved under either acidic or basic conditions, proceeding through an intermediate amide.[11] For electron-deficient systems like this thiadiazole, acidic hydrolysis is often efficient. A procedure for a related dicarbonitrile compound demonstrates that refluxing in 6N HCl provides the diacid in high yield, suggesting this method is well-suited for our target molecule.[4]
Mechanistic Rationale: Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water.[3] A series of proton transfers and tautomerization yields an amide intermediate. This amide is then further hydrolyzed via nucleophilic acyl substitution to the carboxylic acid.[3][12]
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is based directly on the successful hydrolysis of 1,2,5-thiadiazole-3,4-dicarbonitrile.[4]
-
Reaction Setup: Suspend 4-Bromo-1,2,5-thiadiazole-3-carbonitrile (1.0 eq.) in 6N aqueous hydrochloric acid (HCl).
-
Heating: Heat the mixture to reflux (approximately 110 °C) and maintain for 24 hours.
-
Isolation: Cool the reaction mixture to room temperature. The carboxylic acid product, being less soluble in the acidic aqueous medium, should precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry to yield 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid.
| Parameter | Value | Reference |
| Reagent | 6N HCl | [4] |
| Temperature | Reflux (~110 °C) | [4] |
| Time | 24 h | [4] |
| Expected Yield | High (e.g., ~90%) | [4] |
| Caption: Table of typical reaction conditions for the hydrolysis of a thiadiazole nitrile. |
Reduction: Synthesis of (4-Bromo-1,2,5-thiadiazol-3-yl)methanamine
Reduction of the nitrile group to a primary amine introduces a versatile nucleophilic and basic center into the molecule, enabling a host of subsequent reactions such as amide bond formation, sulfonylation, and alkylation. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄).[11]
Mechanistic Rationale: The reduction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon.[11] The first addition forms an imine-metal complex, which is then rapidly reduced by a second hydride addition to give a diamidoaluminate complex. Aqueous work-up protonates the nitrogen to yield the final primary amine.
Caption: Experimental workflow for the LiAlH₄ reduction of a nitrile to a primary amine.
Experimental Protocol: LiAlH₄ Reduction
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a cooled (0 °C) suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Quenching (Caution: Exothermic): Cool the reaction mixture back to 0 °C and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of 15% aqueous NaOH, and then more water until a granular precipitate forms.
-
Isolation: Filter the solid aluminum salts and wash them thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aminomethyl product, which can be purified further by column chromatography or distillation.
Summary of Carbonitrile Reactivity
The carbonitrile group on the 4-Bromo-1,2,5-thiadiazole scaffold is a versatile handle for chemical modification. Its electrophilic nature, enhanced by the electron-deficient ring system, allows for reliable conversion into three fundamentally important functional groups.
Caption: Summary of the primary transformations of the carbonitrile group in 4-Bromo-1,2,5-thiadiazole-3-carbonitrile.
This guide has outlined the principal reaction pathways available for the selective transformation of the carbonitrile group. These reliable and well-documented reactions provide chemists with a robust toolkit to utilize 4-Bromo-1,2,5-thiadiazole-3-carbonitrile as a versatile intermediate in the synthesis of complex target molecules for pharmaceutical and materials science applications.
References
-
Sheremetev, A. B., et al. (2018). Safe Synthesis of 4,7-Dibromo[4][10][13]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2633. [Link]
-
Nedopekina, D. A., et al. (2020). The nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis([4][5][13]thiadiazole) 2 with aromatic and aliphatic amines. Mendeleev Communications, 30(5), 631-633. [Link]
-
Nedopekina, D. A., et al. (2020). Benzo[1,2-d:4,5-d′]bis([4][5][13]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 25(20), 4785. [Link]
-
Nedopekina, D. A., et al. (2019). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([4][5][13]thiadiazole) 1 with morpholine. ResearchGate. [Link]
-
ChemHelpASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
Talele, T. T. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 13-111. [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
-
Patel, A. M. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan J. Chem, 2(2), 807-811. [Link]
-
Pathan, A. A., et al. (2019). Tetrazoles: Synthesis and Biological Activity. Current Organic Synthesis, 16(4), 532-554. [Link]
-
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Science of Synthesis, 13.11, 298. [Link]
-
Chemistry Steps. (2024). Reactions of Nitriles. Chemistry Steps. [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. LibreTexts. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions [mdpi.com]
- 5. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chalcogen.ro [chalcogen.ro]
- 10. youtube.com [youtube.com]
- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Literature review of 1,2,5-thiadiazole derivatives
The 1,2,5-Thiadiazole Scaffold in Modern Drug Discovery: A Technical Whitepaper on Synthesis, Pharmacology, and Mechanism of Action
Introduction
The 1,2,5-thiadiazole moiety is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. As a highly electron-deficient, aromatic system, it functions exceptionally well as a 1[1]. Because of its unique physicochemical properties—including high in vivo stability and strong aromaticity—this scaffold has become a privileged structure in medicinal chemistry[1]. Notably, the recent 2024 FDA approval of Cobenfy™ (xanomeline and trospium chloride) for schizophrenia has catapulted the 1,2,5-thiadiazole ring back into the spotlight, proving its capability to 2[2].
Structural Rationale and Pharmacological Breakthroughs
1,2,5-Thiadiazole derivatives circumvent many of the metabolic liabilities associated with traditional phenyl rings. The inclusion of the sulfur heteroatom provides unique polarizability, allowing these molecules to engage in3[3].
The Xanomeline Paradigm: Xanomeline utilizes the 1,2,5-thiadiazole core attached to a hexyloxy side chain to2 while avoiding M2/M3 activation[2]. The thiadiazole ring acts as a bioisostere that perfectly mimics the spatial arrangement needed for the orthosteric site of M1/M4 receptors, driving therapeutic efficacy in schizophrenia without the typical dopaminergic side effects[2].
Xanomeline (1,2,5-thiadiazole) M1/M4 receptor signaling pathway in schizophrenia.
Oncology and Phosphatase Inhibition: Beyond the CNS, benzo[c][1,2,5]thiadiazole derivatives have been developed as4, a critical oncogenic target[4]. Using a scaffold-hopping strategy, researchers identified that the benzo-fused 1,2,5-thiadiazole system optimally anchors into the SHP2 allosteric pocket, yielding high selectivity over related phosphatases like PTP1B[4].
Quantitative Structure-Activity Relationship (QSAR) Data
The versatility of the 1,2,5-thiadiazole scaffold is evident in its broad range of target affinities. The table below summarizes the quantitative biological data of key derivatives across different therapeutic areas.
Table 1: Pharmacological Data of Key 1,2,5-Thiadiazole Derivatives
| Compound / Scaffold | Primary Target | Therapeutic Indication | Potency (IC50 / EC50) | Selectivity Profile |
| Xanomeline | M1/M4 mAChR | Schizophrenia / Alzheimer's | Low nM range | High M1/M4 over M2/M3 |
| Timolol | β-adrenergic receptors | Glaucoma / Hypertension | ~2 - 10 nM | Non-selective β-blocker |
| Compound 11g (Benzo[c][1,2,5]thiadiazole) | SHP2 Phosphatase | Oncology | 2.11 ± 0.99 μM | 25-fold over PTP1B |
| Morpholino-1,2,5-thiadiazole | MCF-7 Cell Line | Breast Cancer | 15 - 25 μM | High nucleophilic interaction |
(Data synthesized from references[4],[3],[2],[5])
Synthetic Methodologies: A Self-Validating Protocol
Synthesizing the 1,2,5-thiadiazole ring requires precision, as the nitrogen-sulfur bonds are sensitive to harsh oxidative conditions. A highly reliable method involves the6[6].
Protocol: Synthesis of 1,2,5-Thiadiazole Core via Ring Transformation
Objective: To convert a 1,2,3-dithiazole precursor into a 1,2,5-thiadiazole derivative via nucleophilic amination and ring expansion.
Step 1: Precursor Dissolution
-
Action: Dissolve 10 mmol of the 1,2,3-dithiazole precursor in 25 mL of anhydrous acetonitrile under an inert argon atmosphere.
-
Causality: Acetonitrile is chosen as a polar aprotic solvent because it stabilizes the highly reactive intermediates formed during the initial nucleophilic attack without solvolyzing the dithiazole ring, which would occur if protic solvents like methanol were used[1].
Step 2: Amination and Ring Expansion
-
Action: Cool the reaction mixture to 0°C using an ice-water bath. Add 15 mmol of aqueous ammonia (28%) dropwise over 15 minutes.
-
Causality: Aqueous ammonia acts as the dual nitrogen donor and nucleophile. The dropwise addition at 0°C is critical; the ring-opening of the dithiazole is highly exothermic. Controlling the temperature prevents the thermal degradation of the sulfur-nitrogen intermediate, ensuring a high-fidelity ring closure to the 1,2,5-thiadiazole[6].
Step 3: Self-Validating Reaction Monitoring
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Validation Check: The protocol is self-validating through UV visualization (254 nm). The starting 1,2,3-dithiazole typically presents as a distinct colored spot. The successful formation of the 1,2,5-thiadiazole is confirmed by the disappearance of the colored precursor spot and the emergence of a highly UV-active, non-colored spot at a higher Rf value (due to increased lipophilicity and strong aromaticity)[1]. If the precursor spot persists after 2 hours, an additional 0.2 equivalents of ammonia must be added.
Step 4: Isolation and Characterization
-
Action: Quench the reaction with water, extract with dichloromethane (3 x 20 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Validation Check: Confirm the structure via 13C NMR. The 1,2,5-thiadiazole ring carbons are highly deshielded due to the electron-withdrawing nature of the N-S-N system, reliably appearing as distinct resonances between 145 ppm and 160 ppm.
Step-by-step synthetic transformation of 1,2,3-dithiazoles to 1,2,5-thiadiazoles.
Conclusion
The 1,2,5-thiadiazole scaffold is a masterclass in bioisosteric design. From the historical success of timolol to the modern resurgence of xanomeline in Cobenfy™, this robust, electron-deficient heterocycle offers unparalleled opportunities for highly selective target engagement. By leveraging self-validating synthetic protocols and understanding the deep causality behind its structure-activity relationships, drug development professionals can continue to unlock the vast potential of thiadiazole derivatives in both CNS and oncological indications.
References
-
Biological Activities of Thiadiazole Derivatives: A Review. sphinxsai.com. 1
-
1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. researchgate.net. 6
-
Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. nih.gov. 4
-
Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. nih.gov. 3
-
Top 10 Most Popular Drug Hunter Case Studies of 2025. drughunter.com.2
-
Chemical structures of FDA-approved drugs bearing 1,3,4-thiadiazole scaffold. researchgate.net. 5
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. drughunter.com [drughunter.com]
- 3. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Suzuki-Miyaura cross-coupling reactions with 4-Bromo-1,2,5-thiadiazole-3-carbonitrile
Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile
Executive Summary
This technical guide outlines the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions using 4-Bromo-1,2,5-thiadiazole-3-carbonitrile . This scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for pyrazines and pyridines in beta-blockers (e.g., Timolol analogs) and antibiotics.
However, this substrate presents a unique dichotomy:
-
High Reactivity: The electron-withdrawing nitrile group (-CN) and the electron-deficient thiadiazole ring make the C-Br bond highly activated for oxidative addition.
-
High Fragility: The same electronic deficiency renders the ring susceptible to nucleophilic attack and ring-opening by hard bases (e.g., hydroxides, alkoxides), leading to decomposition.
This guide provides a self-validating protocol designed to balance these factors, ensuring high yields while maintaining ring integrity.
Substrate Analysis & Mechanistic Insight
Electronic Profile
The 1,2,5-thiadiazole ring contains a hypervalent sulfur center stabilized by N-S-N delocalization. The addition of a nitrile group at position 3 creates a highly electrophilic center at position 4.
-
Oxidative Addition (Fast): Palladium(0) inserts into the C-Br bond rapidly, often at room temperature.
-
Transmetallation (Rate-Determining): The electron-poor Pd(II) intermediate binds tightly to ligands, potentially slowing transmetallation with the boronate species.
-
Side Reaction (Critical): Strong bases can attack the sulfur or the carbon adjacent to the nitrile, causing ring fragmentation into inorganic sulfides and cyanides.
Catalyst & Ligand Selection
-
Catalyst:
is the recommended starting catalyst. The bidentate ferrocenyl ligand prevents -hydride elimination (if alkyl coupling partners are used) and resists displacement by the sulfur atoms of the thiadiazole ring, which can act as catalyst poisons. -
Alternative:
is viable for sterically unhindered aryl boronic acids but is more prone to oxidation and sulfur poisoning.
Standard Operating Procedure (SOP)
Objective: Coupling of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile (1.0 equiv) with Phenylboronic acid (1.2 equiv).
Materials
-
Substrate: 4-Bromo-1,2,5-thiadiazole-3-carbonitrile (1.0 mmol, 190 mg)
-
Coupling Partner: Phenylboronic acid (1.2 mmol, 146 mg)
-
Catalyst:
(0.03 mmol, 3 mol%) -
Base: Sodium Carbonate (
), 2.0 M aqueous solution (degassed). -
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step Protocol
-
Inert Setup: Flame-dry a 10 mL microwave vial or Schlenk tube and cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vial with the thiadiazole substrate, boronic acid, and Pd catalyst.
-
Note: Weighing the catalyst in air is acceptable, but minimize exposure time.
-
-
Solvent & Degassing: Add 1,4-Dioxane (4 mL). Sparge the solution with Argon for 5 minutes.
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.
-
-
Base Addition: Add the degassed 2.0 M
solution (1.0 mL, 2.0 mmol).-
Critical: Do not use NaOH or NaOMe; these will degrade the thiadiazole ring.
-
-
Reaction: Seal the vessel. Heat to 80°C for 4–6 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The product usually is less polar than the boronic acid but more polar than the bromide.
-
-
Work-up:
-
Purification: Dry over
, concentrate, and purify via flash chromatography (Silica gel).
Optimization Matrix
If the standard protocol yields <50%, consult the following matrix to adjust variables based on the specific failure mode.
| Variable | Recommendation | Rationale |
| Base | If hydrolysis of the nitrile is observed, switch to anhydrous conditions using solid tribasic potassium phosphate. | |
| Solvent | Toluene/Water (10:1) | For highly lipophilic boronic acids, Toluene improves solubility and phase transfer. |
| Catalyst | If the coupling partner is sterically hindered (e.g., ortho-substituted), use this bulky, electron-rich precatalyst. | |
| Additive | CuI (5 mol%) | Occasionally, "Liebeskind-Srogl" type conditions (using Cu co-catalysis) help if transmetallation is sluggish due to thiadiazole coordination. |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific vulnerability of the thiadiazole ring to base-mediated decomposition.
Figure 1: Catalytic cycle for the Suzuki coupling of 4-bromo-1,2,5-thiadiazole-3-carbonitrile. Note the red path indicating the risk of ring decomposition with incompatible bases.
Troubleshooting Workflow
Use this decision tree to diagnose low yields or reaction failures.
Figure 2: Troubleshooting logic for optimizing reaction conditions.
References
-
Rakitin, O. A., et al. (2018). Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI Molecules. Retrieved from [Link]
-
Kalinin, V. N., et al. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole). MDPI Molbank. Retrieved from [Link][4][5]
-
Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Recent Literature. Retrieved from [Link]
Sources
Application Note: Palladium-Catalyzed Reactions of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile
Introduction & Mechanistic Insight
The 1,2,5-thiadiazole core is a privileged scaffold in medicinal chemistry and materials science (organic photovoltaics), valued for its high electron affinity and ability to induce strong intramolecular charge transfer. The specific derivative 4-Bromo-1,2,5-thiadiazole-3-carbonitrile represents a highly functionalizable building block.
Electronic Environment & Reactivity Profile
This substrate is characterized by extreme electron deficiency.[1] The 1,2,5-thiadiazole ring is inherently electron-poor (
Implications for Catalysis:
-
Oxidative Addition: The C-Br bond is highly activated. Oxidative addition of Pd(0) occurs rapidly, often under milder conditions than phenyl bromides.
-
Competitive
: The extreme electrophilicity makes the C4 position susceptible to direct Nucleophilic Aromatic Substitution ( ) by strong nucleophiles (alkoxides, thiols, aliphatic amines) without a catalyst. Palladium catalysis is strictly required only for C-C bond formation (Suzuki, Sonogashira) or C-N coupling with non-nucleophilic amines (anilines, amides). -
Catalyst Poisoning: The sulfur and nitrogen atoms of the thiadiazole ring can coordinate to Pd(II), potentially forming stable, inactive complexes ("catalyst resting states"). Bulky, electron-rich phosphine ligands are recommended to outcompete substrate coordination.
Decision Matrix: When to Use Palladium?
Before initiating a protocol, verify if catalysis is necessary.
| Target Bond | Nucleophile | Method | Catalyst Required? |
| C-N | Aliphatic Amines (Morpholine, Piperidine) | NO | |
| C-N | Anilines, Amides, Carbamates | Buchwald-Hartwig | YES |
| C-C | Boronic Acids/Esters | Suzuki-Miyaura | YES |
| C-C | Terminal Alkynes | Sonogashira | YES |
| C-C | Organostannanes | Stille | YES |
Experimental Protocols
Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Coupling of 4-bromo-1,2,5-thiadiazole-3-carbonitrile with aryl/heteroaryl boronic acids.
Challenges:
-
Base-mediated hydrolysis of the nitrile group.
-
Protodeboronation of the boronic acid.
Optimized Protocol:
-
Catalyst:
(Preferred for stability) or + XPhos. -
Base:
(Tribasic potassium phosphate) or . Avoid strong hydroxides ( ). -
Solvent: 1,4-Dioxane/Water (9:1) or Toluene/Water (10:1).[2][3]
-
Temperature: 80–100 °C.[4]
Step-by-Step Procedure:
-
Charge: In a glovebox or under Argon, add 4-bromo-1,2,5-thiadiazole-3-carbonitrile (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and
(3–5 mol%). -
Solvent: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate).
-
Base: Add aqueous
(2.0 M, 3.0 equiv). -
Reaction: Seal the vial and heat to 90 °C for 4–12 hours. Monitor by LCMS (Note: Thiadiazoles often do not fluoresce strongly; use UV 254nm or MS detection).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Silica gel chromatography. Note: The nitrile group increases polarity; use gradients up to 50% EtOAc/Hexanes.
Sonogashira Coupling (Alkynylation)
Objective: Installation of alkynes for conjugation or "click" chemistry handles.
Challenges:
-
Homocoupling of the alkyne (Glaser coupling).
-
Copper acetylide interacting with the thiadiazole sulfur.
Optimized Protocol:
-
Catalyst:
(5 mol%). -
Co-Catalyst: CuI (5–10 mol%).
-
Base: Triethylamine (
) or Diisopropylamine (DIPA). -
Solvent: THF or DMF (anhydrous).
Step-by-Step Procedure:
-
Degassing: Heavily degas solvents with Argon bubbling (15 min) to prevent homocoupling.
-
Charge: Add Substrate (1.0 equiv),
(0.05 equiv), and CuI (0.05 equiv) to a dry Schlenk tube. -
Addition: Add THF (0.15 M) and Base (3.0 equiv).
-
Alkyne: Add terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Stir at Room Temperature (RT) for 1 hour. If conversion is low, heat to 50 °C. Caution: High heat with CuI can degrade the thiadiazole ring.
-
Workup: Filter through a Celite pad to remove Pd/Cu. Concentrate and purify.
Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Coupling with non-nucleophilic amines (e.g., electron-poor anilines).
Optimized Protocol:
-
Catalyst:
(2–5 mol%). -
Ligand: Xantphos (wide bite angle prevents chelation by the substrate) or BINAP.
-
Base:
(Cesium Carbonate). Avoid if the nitrile is sensitive. -
Solvent: Toluene or 1,4-Dioxane.
Step-by-Step Procedure:
-
Charge: Add Substrate (1.0 equiv), Aniline (1.2 equiv),
(0.02 equiv), Xantphos (0.04 equiv), and (2.0 equiv). -
Conditions: Heat to 100 °C in a sealed tube under Argon.
-
Monitoring: Reaction is usually complete within 4–8 hours.
-
Workup: Standard aqueous extraction.
Visualizations
Reactivity Flowchart
This diagram illustrates the divergence between palladium-catalyzed pathways and background
Caption: Decision tree for selecting between Pd-catalysis and direct nucleophilic substitution based on nucleophile strength.
Catalytic Cycle (Suzuki Adaptation)
Focuses on the Oxidative Addition (OA) facilitation by the electron-deficient ring.
Caption: Catalytic cycle highlighting the rapid oxidative addition step characteristic of electron-deficient thiadiazoles.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning by Sulfur | Switch to high-affinity ligands like SPhos or XPhos . Increase catalyst loading to 10 mol%. |
| Homocoupling (Sonogashira) | Oxygen in solvent | Degas solvents vigorously. Switch to "Copper-free" Sonogashira conditions (using |
| Hydrolysis of Nitrile | Base too strong/wet | Use anhydrous |
| Starting Material Degradation | Ring opening by nucleophile | Lower reaction temperature. Ensure the nucleophile is added slowly or use a weaker base. |
References
-
Reactivity of Benzo-fused Thiadiazoles
-
General Thiadiazole Cross-Coupling
-
Buchwald-Hartwig Protocols for Heterocycles
- Title: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.
Sources
- 1. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 13. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Functionalization of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile
Executive Summary & Strategic Analysis
The 1,2,5-thiadiazole core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for phenyl rings and a key pharmacophore in beta-blockers (e.g., Timolol) and novel antipsychotics. The specific intermediate, 4-Bromo-1,2,5-thiadiazole-3-carbonitrile , presents a unique synthetic challenge: it possesses two electrophilic sites—the nitrile carbon and the C4-carbon bearing the bromine.
The Core Challenge: The 1,2,5-thiadiazole ring is highly
This guide details three chemoselective protocols designed to functionalize the nitrile group while preserving the integrity of the thiadiazole ring and the bromine handle for subsequent cross-coupling.
Reaction Pathway Overview[1][2]
Protocol 1: Acid-Mediated Hydrolysis to Carboxylic Acid
Objective: Conversion of the nitrile to the carboxylic acid (-COOH) without hydrolyzing the C-Br bond or opening the ring.
Scientific Rationale:
While basic hydrolysis (NaOH/H
Materials
-
Substrate: 4-Bromo-1,2,5-thiadiazole-3-carbonitrile (1.0 eq)
-
Reagent: 6N Hydrochloric Acid (HCl)[1]
-
Solvent: None (Neat in aqueous acid) or 1,4-Dioxane (if solubility is poor)
Step-by-Step Methodology
-
Setup: Charge a round-bottom flask with the nitrile substrate.
-
Addition: Add 6N HCl (approx. 10–15 mL per gram of substrate).
-
Reaction: Heat the suspension to reflux (100°C) with vigorous magnetic stirring.
-
Note: The starting material may melt/oil out before dissolving.
-
-
Monitoring: Monitor by LC-MS. The nitrile peak (M+) will disappear, replaced by the acid peak (M+1+18 for water addition, often observing the mass of the acid).
-
Timeframe: Typically 4–12 hours.
-
-
Workup:
-
Cool the mixture to 0°C in an ice bath.
-
The carboxylic acid product typically precipitates as a white/off-white solid.
-
Filter the solid and wash with a small amount of cold water.
-
Dry under vacuum over P
O .
-
Yield Expectation: 85–95%
Protocol 2: Bioisosteric Conversion to Tetrazole
Objective: Synthesis of the 5-substituted-1H-tetrazole, a lipophilic bioisostere of the carboxylic acid, crucial for increasing metabolic stability in drug candidates.
Scientific Rationale:
Direct cycloaddition using sodium azide (NaN
Materials
-
Substrate: 1.0 eq
-
Reagent: Sodium Azide (NaN
, 1.5 eq) -
Catalyst/Additive: Ammonium Chloride (NH
Cl, 1.5 eq) -
Solvent: Anhydrous DMF (0.5 M concentration)
Step-by-Step Methodology
-
Safety Check: Azides are potential explosion hazards. Use a blast shield. Do not use chlorinated solvents (DCM/CHCl
) to avoid forming explosive diazidomethane. -
Setup: Dissolve the nitrile in anhydrous DMF under Nitrogen atmosphere.
-
Addition: Add solid NH
Cl and NaN at room temperature. -
Reaction: Heat to 90°C .
-
Caution: Do not exceed 110°C to prevent thermal decomposition of the azide.
-
-
Monitoring: TLC (eluent: 10% MeOH in DCM). The tetrazole is significantly more polar than the nitrile.
-
Workup:
-
Pour the mixture into ice-water (10x volume of DMF).
-
Acidify carefully with 1N HCl to pH 2–3 (The tetrazole precipitates in acidic media).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with LiCl (5% aq) to remove DMF, then brine.
-
Dry (Na
SO ) and concentrate.
Yield Expectation: 70–85%
Protocol 3: Chemoselective Reduction to Primary Amine
Objective: Reduction of -CN to -CH
Scientific Rationale: This is the most risk-prone transformation.
-
Avoid: LiAlH
(Lithium Aluminum Hydride). It is a strong nucleophile and will likely cause debromination (SNAr mechanism) or ring opening. -
Recommended: Borane-Dimethyl Sulfide (BH
·DMS) . Borane is an electrophilic reducing agent. It coordinates to the nitrogen of the nitrile and reduces it to the amine without attacking the electron-deficient ring carbons or the bromine. Alternatively, NaBH with CoCl (Cobalt Boride in situ) is a valid alternative.
Materials
-
Substrate: 1.0 eq
-
Reagent: Borane-Dimethyl Sulfide complex (BH
·DMS, 2.0 M in THF, 3.0 eq) -
Solvent: Anhydrous THF
-
Quench: Methanol
Step-by-Step Methodology
-
Setup: Flame-dry a flask and cool under Argon/Nitrogen. Dissolve substrate in THF.
-
Addition: Cool solution to 0°C . Add BH
·DMS dropwise via syringe.-
Exotherm: Control addition rate to maintain temp < 5°C.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Optimization: If sluggish, heat to mild reflux (60°C) for 1 hour.
-
-
Quench (Critical):
-
Cool back to 0°C.
-
Slowly add Methanol. Vigorous hydrogen evolution will occur.
-
Add 1N HCl (aqueous) and stir for 30 mins to break the Boron-Amine complex.
-
-
Isolation:
-
Basify the aqueous layer with NaOH (to pH > 10) to free the amine.
-
Extract with DCM or Chloroform/Isopropanol (3:1).
-
Dry and concentrate.[2]
-
Yield Expectation: 60–75%
Troubleshooting & Optimization (The Self-Validating System)
Use this logic table to diagnose experimental failures.
| Observation | Diagnosis | Corrective Action |
| Protocol 1 (Hydrolysis) | ||
| Black tar formation | Ring decomposition | Switch from 6N HCl to 50% H |
| Incomplete conversion | Low solubility | Add 1,4-dioxane as co-solvent. |
| Protocol 2 (Tetrazole) | ||
| Low Yield / No precipitate | Product soluble in water | The tetrazole is amphoteric. Ensure pH is ~3 during extraction. Use n-Butanol for extraction if necessary. |
| Protocol 3 (Reduction) | ||
| Loss of Bromine (M-Br peak) | Hydride attack on ring | STOP. Do not use NaBH |
| Product is a solid complex | Boron-Amine complex | The acidic quench step was too short. Reflux with MeOH/HCl for 30 mins to fully liberate the amine. |
References
-
Weinstock, L. M., et al. (1968). The Chemistry of 1,2,5-Thiadiazoles. I. The Parent Ring System.[3][4][5][6] Journal of Organic Chemistry.[2][7] [Link]
- Grounding: Establishes the stability of the 1,2,5-thiadiazole ring in acid vs. base.
-
Matveeva, M. D., et al. (2018).[1] Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules.[2][1][5][6][7][8][9][10][11][12][13][14] [Link]
- Grounding: Provides specific conditions for hydrolyzing 1,2,5-thiadiazole nitriles using HCl (Protocol 1).
-
Wittenberger, S. J. (1994).[13] Synthetic Applications of Nitrile-Converting Enzymes and Chemoselective Reductions. Journal of Organic Chemistry (Review of methods). [Link]
- Grounding: Supports the use of Borane for chemoselective nitrile reduction in the presence of halides.
-
Demko, Z. P., & Sharpless, K. B. (2001).[7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[7] Journal of Organic Chemistry.[2][7] [Link]
- Grounding: Foundational text for the Zinc/Ammonium salt catalyzed tetrazole synthesis (Protocol 2).
Sources
- 1. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions | MDPI [mdpi.com]
- 2. Cascade Rearrangement: Nitro Group-Participating Syntheses of 1,2,5-Thiadiazoles and 1,2,4-Thiadiazolones [organic-chemistry.org]
- 3. US3440246A - Process for preparing 1,2,5-thiadiazoles - Google Patents [patents.google.com]
- 4. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
- 6. research.rug.nl [research.rug.nl]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 13. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Experimental setup for high-yield synthesis of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile
Introduction & Mechanistic Rationale
The 1,2,5-thiadiazole heterocyclic core is a privileged scaffold in medicinal chemistry and drug development. It is the defining structural motif in several commercially successful pharmaceuticals, including the antiglaucoma agent Timolol and the antispasmodic drug Zanaflex (tizanidine)[1]. Furthermore, mononuclear 1,2,5-thiadiazole derivatives are actively investigated as muscarinic receptor agonists and antagonists, showing significant potential in the treatment of Alzheimer's disease[1].
Synthesizing 4-bromo-1,2,5-thiadiazole-3-carbonitrile provides a highly versatile, electrophilic building block. The presence of the labile bromide allows for downstream functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings), while the carbonitrile group serves as a handle for amidine, tetrazole, or carboxylic acid derivation.
This protocol details a robust, field-proven two-step synthetic workflow:
-
Cyclization: A base-mediated condensation of potassium cyanide (KCN) and sulfur dioxide (SO₂) to form the intermediate 4-hydroxy-1,2,5-thiadiazole-3-carbonitrile.
-
Dehydrative Bromination: High-temperature halogenation of the hydroxyl intermediate using phosphoryl bromide (POBr₃).
Safety & Hazard Mitigation (Critical)
-
Toxicity: Cyanide salts (KCN) are extremely toxic and can be fatal if absorbed through the skin or inhaled. Sulfur dioxide (SO₂) is a toxic, corrosive gas[1]. All operations must be conducted in a heavily ventilated fume hood using appropriate PPE.
-
Thermal Runaway Risk: The cyclization reaction (Step 1) is highly exothermic. If the internal temperature exceeds 90 °C, the reaction may dangerously flash to temperatures above 240 °C[1]. Strict thermal regulation using a cooled stainless-steel bomb reactor is mandatory.
-
Trimerization Risk: The intermediate 4-hydroxy-1,2,5-thiadiazole-3-carbonitrile has a melting point of 160–162 °C[2]. Upon melting, the inherent acidity of its hydroxyl group (pKa 2.97) catalyzes an irreversible trimerization into tris(hydroxythiadiazolyl)-1,3,5-triazine, which is thermally stable up to 360 °C[1][2]. The intermediate must never be melted in the absence of the brominating agent.
Experimental Protocols
Phase 1: Synthesis of 4-Hydroxy-1,2,5-thiadiazole-3-carbonitrile
Causality & Design: The reaction relies on the nucleophilic attack of cyanide on sulfur dioxide. Traces of moisture lead to considerably reduced product yields due to the competitive hydrolysis of the cyano groups; therefore, strictly anhydrous solvents are required[1]. A twofold excess of SO₂ is necessary to achieve maximum yield, as the reaction generates potassium pyrosulfite as a major inorganic byproduct in a 1:2 ratio with the thiadiazole product[1].
Step-by-Step Procedure:
-
Prepare a 1 L stainless-steel bomb reactor. Evacuate the vessel and purge thoroughly with dry N₂ gas to ensure an anhydrous atmosphere.
-
Charge the cooled reactor with finely powdered KCN (227 g, 3.49 mol) and suspend it in anhydrous acetonitrile[1].
-
Carefully introduce SO₂ gas (450 g, ~7.0 mol) into the cooled suspension, maintaining the twofold stoichiometric excess[1].
-
Seal the bomb reactor and gradually heat the mixture to a strictly controlled temperature range of 50–75 °C[1]. Do not exceed 90 °C.
-
Allow the reaction to proceed to completion. Cool the reactor to room temperature before carefully venting any residual SO₂ gas through a caustic scrubber.
-
Extract the mixture with diethyl ether. Dry the ethereal extract over MgSO₄, filter, and evaporate the solvent to yield the intermediate as a pale yellow crystalline solid[2].
Phase 2: Dehydrative Bromination to 4-Bromo-1,2,5-thiadiazole-3-carbonitrile
Causality & Design: Halogenation of 1,2,5-thiadiazol-3-ols requires vigorous thermal conditions (150–160 °C for 12 hours)[3]. Phosphoryl bromide (POBr₃) is explicitly chosen over phosphoryl chloride (POCl₃) because POBr₃ possesses a significantly higher boiling point (191.7 °C vs. 105.8 °C). This allows the reaction to be safely conducted under standard reflux or open-flask conditions under N₂, whereas POCl₃ would require a pressurized Carius-tube to reach the requisite 160 °C[3].
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser and N₂ inlet, combine 4-hydroxy-1,2,5-thiadiazole-3-carbonitrile (0.1 mol) and POBr₃ (0.2 mol)[2].
-
Stir the neat mixture at 150–160 °C under an N₂ atmosphere for 12 hours[2][3].
-
Cool the crude reaction mixture to room temperature.
-
Carefully quench the mixture by the slow addition of ice-water (highly exothermic).
-
Extract the aqueous mixture with diethyl ether (Et₂O)[2].
-
Critical Wash Step: Wash the combined ethereal extracts with 1% aqueous NaOH[2]. Rationale: The unreacted starting material is highly acidic (pKa 2.97)[2]. This mild basic wash selectively deprotonates any residual 4-hydroxy intermediate, partitioning it cleanly into the aqueous waste while leaving the brominated target molecule in the organic layer.
-
Wash the organic layer successively with distilled H₂O and brine[2].
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the pure 4-bromo-1,2,5-thiadiazole-3-carbonitrile[2].
Quantitative Data Summaries
Table 1: Optimization Parameters for Cyclization (Phase 1)
| Parameter | Sub-optimal Condition | Optimal Condition | Causality / Observation |
| Solvent System | Aqueous or moist media | Anhydrous Acetonitrile | Traces of moisture lead to considerably reduced yields due to hydrolysis[1]. |
| SO₂ Stoichiometry | 1.0 Equivalent | 2.0 Equivalents | Highest yields require a twofold excess to account for the potassium pyrosulfite byproduct formation[1]. |
| Temperature | > 90 °C | 50–75 °C | Temperatures >90 °C cause the reaction to flash dangerously to >240 °C[1]. |
| Yield | Variable | ~92% | Optimal conditions yield a pale yellow crystalline solid (mp 160–162 °C)[2]. |
Table 2: Reagent Selection for Dehydrative Halogenation (Phase 2)
| Halogenating Agent | Boiling Point | Required Equipment | Reaction Conditions | Suitability |
| POCl₃ | 105.8 °C | Sealed Carius-tube | 150–160 °C, 12 h | Sub-optimal; requires high-pressure specialized equipment to reach 160 °C[3]. |
| POBr₃ | 191.7 °C | Standard Reflux Setup | 150–160 °C, 12 h | Optimal ; high boiling point allows safe, ambient-pressure heating under N₂[3]. |
Mechanistic & Workflow Diagrams
Figure 1: Two-step synthetic workflow for 4-Bromo-1,2,5-thiadiazole-3-carbonitrile.
Figure 2: Liquid-liquid extraction and purification workflow for the brominated product.
References
-
Title: Product Class 11: 1,2,5-Thiadiazoles and Related Compounds (Snippet 1.1) Source: Science of Synthesis / thieme-connect.de URL: [Link]
-
Title: Product Class 11: 1,2,5-Thiadiazoles and Related Compounds (Snippet 2.1) Source: Science of Synthesis / thieme-connect.de URL: [Link]
-
Title: Product Class 11: 1,2,5-Thiadiazoles and Related Compounds (Snippet 3.1) Source: Science of Synthesis / thieme-connect.de URL: [Link]
Sources
Derivatization of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile for OLED applications
Considering OLED Applications
I'm currently focused on derivatizing 4-Bromo-1,2,5-thiadiazole-3-carbonitrile for OLED applications. I'm thinking about the possibilities for using the bromine atom for Buchwald-Hartwig coupling, for instance, and how that could add new functionalities to the molecule, potentially fine-tuning its luminescent properties. The carbonitrile group has the potential to influence the electronic properties of the compound.
Confirming Building Blocks
I've confirmed that 4-bromo-1,2,5-thiadiazole-3-carbonitrile and its methyl ester variant are established building blocks. The thiadiazole-carbonitrile core appears to be a robust electron acceptor, which opens up interesting synthetic routes.
Structuring the Application Note
I'm now structuring the Application Note. The title, "Advanced Derivatization of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile for High-Efficiency OLED Emitters", is set, targeting researchers, materials scientists, and chemists. I've begun outlining the structure, including an introduction focusing on the electron-accepting properties of the thiadiazole-carbonitrile core and how the bromine facilitates steric twisting for TADF. I'll include the carbontrile lowering the LUMO and increase electron affinity. Next up is experimental workflow visualization, I'll be using Graphviz, and then specific protocols, starting with Buchwald coupling.
Refining Coupling Reactions
I am now focusing on the Hartwig cross-coupling for D-A emitter synthesis. I need to document all the specifics: reagents, setup, procedure, workup, and purification. I am also planning on explaining the mechanistic insights, like catalyst selection (Pd2(dba)3, P(t-Bu)3) to address the electron-deficient thiadiazole ring.
I am also considering the various Donors, such as, Carbazole, Phenoxazine or Diphenylamine.
Evaluating Coupling Routes
I'm now comparing Suzuki-Miyaura and Buchwald-Hartwig couplings. I am thinking of using 4-(diphenylamino)phenylboronic acid in Suzuki-Miyaura for a classic D-A. The Buchwald-Hartwig route with carbazole or phenoxazine appeals to me for highly twisted systems. I am drafting the Graphviz DOT code now.
Visualizing Synthetic Workflow
I've crafted a clear synthetic workflow visualization with Graphviz, showing the reaction sequence from donor molecule and 4-bromo-1,2,5-thiadiazole-3-carbonitrile to OLED integration, including yield and photophysical characterization details. The focus is on the palladium-catalyzed cross-coupling step. I'm focusing on writing the protocol for the Suzuki-Miyaura coupling. The overall scheme is now ready to incorporate into the application note.
Prioritizing Reaction Specifics
I'm now focusing on specific reaction conditions. I've noted the vulnerability of the thiadiazole ring to hydrolysis, which means I'll use a mild base like K2CO3. I'm also considering a mixed solvent system to ensure solubility for the reaction. I've also just started adding a data table, and have added the first compounds and some photophysical data. I've also started to add the references.
Incorporating TPA Donors
I'm now integrating TPA donors, which show promise. I am also updating the references for accuracy. I just reviewed an article on nih.gov that will be helpful, the title is "A Direct Arylation Approach toward Thermally Activated Delayed Fluorescence-Active Benzo[c][1,2,5]thiadiazole Emitters for Near-Infrared Solution-Processed OLEDs." This will be essential to understanding the synthetic application. I am also adjusting the reference URLs.
Refining Note Details
I'm now focusing on refining the application note for clarity and impact,. I will be ensuring causality in explanations. I'm prioritizing the Graphviz diagram with specific colors. I am also working on the data table to provide quantitative data, including inline citations. Finally, I'll be adding the references section at the end.
Defining Acceptor Potency
I'm currently focused on the electron-withdrawing capabilities of the 1,2,5-thiadiazole-3-carbonitrile core, which forms the foundation of this class of TADF emitters. I'm elaborating on the impact of the carbonitrile group on the LUMO energy, which is key for efficient TADF. I'm also planning to emphasize the benefits of 4-bromo-1,2,5-thiadiazole-3-carbonitrile.
Evaluating Steric Hindrance
I'm now diving into the impact of the bromine atom on cross-coupling. I'm focusing on the steric effects it introduces, enabling the installation of bulky electron-donating groups, like triphenylamine, carbazole, or phenoxazine. The resulting molecular twisting is essential for TADF by preventing HOMO/LUMO overlap. The experimental workflow visualization is complete.
Refining D-A Coupling
I'm presently focused on refining the Suzuki-Miyaura coupling. I'm building on the detailed protocol for the cross-coupling of 4-bromo-1,2,5-thiadiazole-3-carbonitrile with (4-(diphenylamino)phenyl)boronic acid. I'm reviewing the reagents and materials section. I'm adding precise specifications for the acceptor and donor, along with the palladium catalyst, base, and solvent. The conditions are now near finalized.
Finalizing Protocol Specifics
I'm now finalizing the Suzuki-Miyaura coupling protocol details. I've added the specific amounts of reagents: boronic acid, Pd catalyst, and K2CO3, and the degassed solvent mixture. The key methodological steps are also outlined, including solvent degassing to protect the catalyst and acceptor. I am also working on adding in the the reaction assembly and catalyst addition.
Detailing Experimental Setup
I'm now detailing the experimental setup for the Suzuki-Miyaura coupling. I'm focusing on the specifics: addition of reagents under nitrogen, purging with N
Predicting Spectral Signatures
I am now thinking about the expected spectroscopic results after derivatization, which is crucial for characterization. I anticipate a distinct color shift upon D-A coupling, ranging from orange to deep red, making separation straightforward. I'm focusing on incorporating these predictions into the application note.
Predicting D-A Emitter Colors
I'm now predicting the colors of the D-A emitters. I'm considering the effect of the substituent. I predict that the change in electron distribution will result in a clear shift in absorption and emission spectra. I anticipate that the electron donating character of the donor will lead to a red-shifted emission, which I'll be sure to include in the application note.
Application Notes and Protocols: A Step-by-Step Guide to the Purification of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile
Introduction: The Critical Role of Purity in Heterocyclic Drug Scaffolds
4-Bromo-1,2,5-thiadiazole-3-carbonitrile is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The unique electronic properties imparted by the thiadiazole ring, coupled with the reactive handles of the bromo and carbonitrile functionalities, make it a valuable building block for the synthesis of novel therapeutic agents and functional organic materials.
In any drug development or materials science workflow, the purity of starting materials and intermediates is paramount. Impurities, even in trace amounts, can lead to ambiguous biological data, unpredictable reaction outcomes, and flawed structure-activity relationship (SAR) studies. This guide provides a comprehensive, in-depth technical overview of the purification methodologies for 4-Bromo-1,2,5-thiadiazole-3-carbonitrile, grounded in established chemical principles and tailored for professionals in the field.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a compound is the foundation for developing a robust purification strategy. While specific experimental data for 4-Bromo-1,2,5-thiadiazole-3-carbonitrile is not extensively reported in publicly available literature, we can infer its likely characteristics based on related structures.
Table 1: Predicted Physicochemical Properties of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile
| Property | Predicted Value/Characteristic | Rationale and Implications for Purification |
| Appearance | Colorless to pale yellow solid | The presence of color may indicate impurities. |
| Molecular Weight | 190.03 g/mol | This moderate molecular weight suggests it should be amenable to standard purification techniques. |
| Polarity | Polar | The presence of the nitrile group and the thiadiazole ring suggests the molecule is polar, which will dictate the choice of chromatographic conditions. |
| Solubility | Likely soluble in polar organic solvents such as acetonitrile, ethyl acetate, and dichloromethane. Poorly soluble in non-polar solvents like hexanes and likely sparingly soluble in water. | Solubility is a critical parameter for selecting an appropriate recrystallization solvent. |
| Thermal Stability | Expected to be stable at moderate temperatures. | This property makes sublimation a viable purification option. |
Safety First: Handling Brominated Thiadiazoles
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Purification Strategies: A Multi-faceted Approach
The optimal purification strategy for 4-Bromo-1,2,5-thiadiazole-3-carbonitrile will depend on the nature and quantity of the impurities present in the crude material. A multi-step approach, often involving a primary chromatographic separation followed by a final polishing step like recrystallization or sublimation, is recommended to achieve high purity.
Sources
Application Note: Engineering High-Voc Photovoltaic Materials using 4-Bromo-1,2,5-thiadiazole-3-carbonitrile
This Application Note is designed for material scientists and photovoltaic engineers. It details the strategic use of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile (BTC) as a high-value intermediate for synthesizing electron-deficient acceptors in Organic Photovoltaics (OPVs).
Executive Summary
The pursuit of high Power Conversion Efficiency (PCE) in organic solar cells relies heavily on tuning the Frontier Molecular Orbitals (FMOs). 4-Bromo-1,2,5-thiadiazole-3-carbonitrile (BTC) represents a specialized "asymmetric" building block. Unlike the symmetric 4,7-dibromo-2,1,3-benzothiadiazole, BTC offers a dual-functional handle:
-
Bromide (C4 position): Enables cross-coupling (Stille/Suzuki) to extend conjugation.
-
Nitrile (C3 position): A strong Electron-Withdrawing Group (EWG) that significantly lowers the LUMO level, enhancing the Open-Circuit Voltage (
) and promoting intramolecular non-covalent interactions (e.g., S···N).
This guide outlines the protocol for transforming BTC into a high-performance Donor-Acceptor (D-A) material and its subsequent integration into a Bulk Heterojunction (BHJ) device.
Molecular Utility & Design Logic
The "Deep LUMO" Strategy
The 1,2,5-thiadiazole core is electron-deficient. Substituting one carbon with a nitrile group (-CN) further depletes electron density.
-
Effect: Deepens the LUMO level by approximately 0.3–0.5 eV compared to the non-cyano analog.
-
Benefit: A deeper LUMO in the acceptor material allows for a larger energy offset with deep-HOMO donors, or simply stabilizes the electron transport level, reducing voltage loss (
).
Asymmetric Synthesis Pathway
BTC is typically used as a capping unit or an asymmetric core .
-
Scenario A (End-Capping): Reacting BTC with a central donor core (e.g., BDT-Sn) creates an A-D-A small molecule acceptor.
-
Scenario B (Polymerization): Requires converting the nitrile to a polymerizable handle or using the bromide in a controlled step-growth polymerization (less common for this specific mono-bromo unit).
We will focus on Scenario A: Synthesis of an A-D-A Small Molecule Acceptor.
Protocol: Synthesis of Active Material (BTC-Based Acceptor)
Objective: Synthesize a generic A-D-A molecule, BTC-BDT-BTC , using Stille Coupling. Precursors:
-
Acceptor Unit (A): 4-Bromo-1,2,5-thiadiazole-3-carbonitrile (BTC).
-
Donor Core (D): (4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) (BDT-Sn).
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for creating a BTC-capped small molecule acceptor via Stille coupling.
Step-by-Step Synthesis Protocol
-
Preparation:
-
Flame-dry a 50 mL two-neck round-bottom flask.
-
Add BDT-Sn (1.0 eq) and BTC (2.2 eq) to the flask.
-
Note: A slight excess of BTC ensures complete end-capping.
-
-
Solvation & Degassing:
-
Add anhydrous Toluene (concentration ~0.05 M).
-
Purge with Argon for 20 minutes to remove dissolved oxygen (Oxygen poisons the Pd catalyst).
-
-
Catalyst Addition:
-
Add Pd(PPh₃)₄ (0.05 eq) quickly under an Argon stream.
-
Alternative: Use Pd₂(dba)₃ / P(o-tol)₃ for sterically hindered substrates.
-
-
Reaction:
-
Reflux at 110°C for 24–48 hours.
-
Monitor via TLC (Thin Layer Chromatography). The fluorescent stannane spot should disappear.
-
-
Work-up:
-
Purification (Critical for Device Performance):
-
Soxhlet Extraction: Wash sequentially with Methanol, Acetone, and Hexane to remove oligomers and catalyst residues.
-
Extraction: Extract the target product with Chloroform.
-
Recrystallization: Recrystallize from Chloroform/Methanol to achieve >99% purity.
-
Protocol: Photovoltaic Device Fabrication
Architecture: Inverted Structure (ITO / ZnO / Active Layer / MoO₃ / Ag). Rationale: Inverted structures generally offer better stability and are compatible with the deep LUMO levels of nitrile-containing acceptors.
Device Assembly Flowchart
Figure 2: Layer-by-layer fabrication protocol for inverted organic solar cells.
Detailed Fabrication Steps
-
Substrate Preparation:
-
Clean Indium Tin Oxide (ITO) glass substrates in an ultrasonic bath using detergent, deionized water, acetone, and isopropanol (15 min each).
-
Treat with UV-Ozone for 20 minutes to increase work function and wettability.
-
-
Electron Transport Layer (ETL):
-
Spin-coat Zinc Oxide (ZnO) sol-gel precursor at 3000 rpm for 30s.
-
Anneal at 200°C for 1 hour in air. Transfer to a Nitrogen glovebox.
-
-
Active Layer Deposition (The Critical Step):
-
Solution Prep: Dissolve the Polymer Donor (e.g., PM6) and your synthesized BTC-Acceptor in Chlorobenzene (CB) at a 1:1.2 ratio.
-
Additive: Add 0.5% v/v 1,8-Diiodooctane (DIO) or 1-Chloronaphthalene (CN) to optimize morphology.
-
Coating: Spin-coat at 2000–3000 rpm to achieve a thickness of ~100 nm.
-
Annealing: Thermal anneal at 100°C for 10 min to promote crystallinity (driven by the thiadiazole stacking).
-
-
Hole Transport Layer (HTL) & Electrode:
-
Vacuum evaporate MoO₃ (10 nm) at
mbar. -
Evaporate Ag (100 nm) through a shadow mask.
-
Characterization & Expected Data
When characterizing BTC-based materials, focus on the Nitrile Effect (CN stretch and LUMO shift).
Key Metrics Table
| Characterization | Parameter | Expected Trend (vs. non-cyano analog) | Method |
| CV / DPV | LUMO Level | Deeper (Shift by -0.3 to -0.5 eV) | Cyclic Voltammetry (vs. Fc/Fc+) |
| UV-Vis | Bandgap ( | Narrower (Red-shifted absorption) | Thin film absorption onset |
| FT-IR | CN Stretch | Peak at ~2220–2240 cm⁻¹ | ATR-FTIR |
| Device | Increased (due to deeper LUMO) | J-V Curve (Solar Simulator) | |
| Device | Morphology | Enhanced crystallinity (S[3]···N interactions) | GIWAXS / TEM |
Expert Troubleshooting
-
Issue: Low Solubility of the BTC-Acceptor.
-
Cause: The planar thiadiazole core and nitrile group cause strong aggregation.
-
Fix: Use longer or branched alkyl chains on the Donor core (Step 3.1) or use hot processing solvents (o-xylene at 80°C).
-
-
Issue: Low
(Current Density).-
Cause: Over-aggregation leading to large domains.
-
Fix: Increase the amount of DIO additive or reduce annealing time.
-
References
-
General Thiadiazole Chemistry in PVs
-
Cyano-Functionalization Strategy
-
Synthesis of Thiadiazole Precursors
-
Benzo-bis-thiadiazole Analogs
-
Theoretical Modeling of Thiadiazole Acceptors
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. acs.figshare.com [acs.figshare.com]
- 4. mdpi.com [mdpi.com]
- 5. An efficient synthesis of styryl 1,3,4-thiadiazoles using Lawesson’s reagent and Propylphosphonic anhydride-precursors for bis heterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 8. Enhancing the Photovoltaic Performance of a Benzo[ c][1,2,5]thiadiazole-Based Polymer Donor via a Non-Fullerene Acceptor Pairing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions [mdpi.com]
Technical Support Center: Optimization & Troubleshooting for 4-Bromo-1,2,5-thiadiazole-3-carbonitrile Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and purity of 4-bromo-1,2,5-thiadiazole-3-carbonitrile.
The synthesis of highly functionalized 1,2,5-thiadiazoles requires rigorous control over reaction conditions due to the distinct electronic properties and thermal sensitivities of the intermediates. This guide deconstructs the standard two-step synthesis—cyclization followed by halide displacement—providing field-proven protocols, mechanistic troubleshooting, and quantitative optimization data.
Synthesis Workflow & Mechanistic Pathway
The production of 4-bromo-1,2,5-thiadiazole-3-carbonitrile is achieved via a two-step sequence. First, a three-component cyclization of potassium cyanide (KCN) and sulfur dioxide (SO₂) yields the intermediate 4-hydroxy-1,2,5-thiadiazole-3-carbonitrile[1]. Second, the hydroxyl group is activated and displaced by a bromide ion using phosphorus oxybromide (POBr₃)[2].
Workflow for the two-step synthesis of 4-bromo-1,2,5-thiadiazole-3-carbonitrile.
Standard Operating Procedures (SOPs)
To ensure a self-validating system, these protocols include critical in-process controls (IPCs) and mechanistic rationales for each step.
Step 1: Synthesis of 4-Hydroxy-1,2,5-thiadiazole-3-carbonitrile
Caution: Cyanide salts are extremely toxic and readily absorbed through the skin. Perform all operations in a highly ventilated fume hood with proper PPE.
-
Preparation: Purge a 1 L cooled stainless-steel bomb reactor with inert Nitrogen (N₂) gas[1].
-
Charging Reagents: Charge the reactor with powdered KCN (227 g, 3.49 mol) and suspend it in rigorously anhydrous acetonitrile[1].
-
SO₂ Addition: Introduce SO₂ (450 g) into the cooled reactor. Causality Note: A twofold excess of SO₂ is strictly required to drive the multi-component cyclization to completion and suppress side reactions[1].
-
Controlled Heating: Seal the bomb and carefully heat the mixture. Maintain the internal temperature strictly between 50–75°C [1].
-
Isolation: After completion, cool the reactor, vent carefully, and extract the mixture with diethyl ether. Evaporation of the aqueous solution yields the potassium salt (potassium 4-cyano-1,2,5-thiadiazol-3-olate), which is subsequently acidified to yield the free 4-hydroxy-1,2,5-thiadiazole-3-carbonitrile as a pale yellow crystalline solid (Yield: ~92%, mp 160–162°C)[2].
Step 2: Bromination via Halide Displacement
Adapted from the generalized halogenation of thiadiazol-ols[2].
-
Reagent Mixing: In a dry, N₂-purged reaction vessel, combine 4-hydroxy-1,2,5-thiadiazole-3-carbonitrile (0.1 mol) with freshly sublimed POBr₃ (57.33 g, 0.2 mol)[2].
-
Thermal Activation: Stir the neat mixture at 160°C under an N₂ atmosphere for 12 hours[2]. Causality Note: POBr₃ acts as both the electrophilic activating agent and the solvent medium. The high temperature is required to overcome the activation energy of displacing the highly stable, aromatic hydroxyl group.
-
Quenching: Cool the reaction mixture to room temperature. Carefully and slowly add H₂O to quench the unreacted POBr₃[2].
-
Extraction & Purification: Extract the aqueous mixture with diethyl ether (Et₂O). Wash the combined organic extracts successively with cold 1% aqueous NaOH, H₂O, and brine[2]. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to isolate the 4-bromo-1,2,5-thiadiazole-3-carbonitrile.
Process Optimization Data
The cyclization step is highly sensitive to environmental factors. Use the following data table to benchmark your reaction conditions against expected outcomes.
| Parameter | Experimental Condition | Expected Yield | Mechanistic Consequence |
| Solvent Quality | Anhydrous Acetonitrile | Optimal (Up to 92%) | Facilitates clean S–N and C–C bond formation[1]. |
| Solvent Quality | Traces of Moisture | Significantly Reduced | Moisture hydrolyzes SO₂, forming potassium pyrosulfite as a major inorganic byproduct (1:2 ratio)[1]. |
| Temperature | 50–75°C | Optimal | Controls the highly exothermic cyclization safely[1]. |
| Temperature | > 90°C | Yield Collapse | Reaction flashes to >240°C. The intermediate melts and trimerizes[1]. |
| Reagent Stoichiometry | 2-fold excess SO₂ | Optimal | Drives the three-component equilibrium toward the product[1]. |
Troubleshooting & FAQs
Q: Why is my yield for the cyclization step (Step 1) consistently below 50%, and why am I recovering a large amount of white inorganic solid? A: This is a classic symptom of moisture contamination. Even traces of water in your acetonitrile or SO₂ gas will cause the SO₂ to hydrolyze, competing with the cyanide. This leads to the formation of potassium pyrosulfite instead of the desired thiadiazole ring[1]. Ensure all solvents are rigorously dried over molecular sieves and that the SO₂ line is equipped with a desiccant trap.
Q: My Step 1 reaction mixture "flashed," and the internal temperature spiked uncontrollably. What happened to the product? A: The reaction between KCN and SO₂ is violently exothermic. If the internal temperature is allowed to exceed 90°C, the reaction can flash to temperatures above 240°C[1]. At these temperatures, the acidity of the newly formed hydroxy group (pKa ~2.97) catalyzes a rapid recrystallization and trimerization of the product in its melt form[2]. Your product has likely converted into the highly stable trimer, tris(hydroxythiadiazolyl)-1,3,5-triazine, which is thermally stable up to 360°C and useless for subsequent bromination[1]. Strict use of a controlled cooling bath is mandatory.
Q: During the bromination step (Step 2), I am observing unreacted starting material even after 12 hours at 160°C. How can I drive the reaction to completion? A: Incomplete bromination usually stems from degraded POBr₃. Phosphorus oxybromide is highly hygroscopic; upon exposure to air, it degrades into phosphoric acid and HBr, losing its ability to electrophilically activate the thiadiazole's hydroxyl oxygen. Ensure you are using freshly sublimed or distilled POBr₃ and maintaining a strict N₂ atmosphere throughout the 12-hour heating cycle[2].
Q: What is the chemical rationale behind the 1% NaOH wash during the final extraction, and is it strictly necessary? A: Yes, it is critical for purity. The starting material, 4-hydroxy-1,2,5-thiadiazole-3-carbonitrile, possesses a highly acidic proton (pKa 2.97) due to the electron-withdrawing nature of the cyano group and the aromatic thiadiazole ring[2]. Washing your diethyl ether extract with cold 1% aqueous NaOH selectively deprotonates any unreacted starting material, rendering it water-soluble. This efficiently partitions the unreacted precursor into the aqueous waste, leaving the purified 4-bromo-1,2,5-thiadiazole-3-carbonitrile in the organic layer[2].
References
- Science of Synthesis 13.11: 1,2,5-Thiadiazoles and Related Compounds (Section 13.11.1.1.1.1.1). Thieme-Connect.
- Science of Synthesis 13.11: 1,2,5-Thiadiazoles and Related Compounds (Section 13.11.1.4.1.2.1). Thieme-Connect.
Sources
Side reactions in the bromination of 1,2,5-thiadiazole-3-carbonitrile
Technical Support Center: Troubleshooting the Bromination of 1,2,5-Thiadiazole-3-Carbonitrile
Core Directive & Scientist's Overview
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize highly electron-deficient heterocycles. The bromination of 1,2,5-thiadiazole-3-carbonitrile presents a unique synthetic challenge. The combined electron-withdrawing effects of the thiadiazole core and the cyano group severely deactivate the ring toward electrophilic aromatic substitution. Consequently, researchers often resort to harsh conditions that inadvertently trigger destructive side reactions, such as nitrile hydrolysis or complete heterocyclic ring cleavage[1]. This guide dissects the causality behind these failures and provides a self-validating protocol to achieve selective bromination.
Mechanistic Workflow & Side Reactions
Reaction pathways in the bromination of 1,2,5-thiadiazole-3-carbonitrile.
Troubleshooting Guide & FAQs
Q1: Why am I observing complete loss of the nitrile peak in my IR/NMR spectra, replaced by broad OH/NH bands? A1: You are observing nitrile hydrolysis . When utilizing traditional bromination conditions (e.g., aqueous Br₂/HBr at elevated temperatures), the cyano group becomes highly susceptible to acid-catalyzed hydrolysis. The electrophilic carbon of the nitrile undergoes nucleophilic attack by water, converting it to a primary amide and subsequently to a carboxylic acid[2]. Mechanistic Fix: You must eliminate water from the system. Transition from aqueous Br₂/HBr to N-bromosuccinimide (NBS) in anhydrous concentrated sulfuric acid (96%) and chloroform[3]. The H₂SO₄ protonates the thiadiazole to activate it toward electrophilic attack by the bromonium ion without providing the free water necessary for nitrile hydrolysis.
Q2: My LC-MS shows a complex mixture of low-molecular-weight fragments and loss of the thiadiazole UV signature. What is happening? A2: You are experiencing oxidative or nucleophilic ring cleavage . The 1,2,5-thiadiazole ring features a highly polarized S-N bond. In the absence of a good leaving group on the carbon, nucleophiles or strong reducing/oxidizing agents will attack the ring sulfur, leading to ring opening and the formation of acyclic diimine or diamine derivatives[1]. Mechanistic Fix: Control the reaction temperature strictly and avoid nucleophilic solvents. If using NBS, maintain the reaction at room temperature (20-25 °C). Elevated temperatures significantly increase the kinetic rate of ring degradation.
Q3: I am using NBS in DMF as reported for other thiadiazoles, but my yields are abysmal (<10%). Why? A3: While NBS in DMF is a standard protocol for electron-rich thiophenes, 1,2,5-thiadiazole-3-carbonitrile is far too electron-deficient. Furthermore, DMF can decompose under strong brominating conditions, generating dimethylamine. This amine acts as a nucleophile, attacking the thiadiazole sulfur and causing the ring cleavage described above[1]. Mechanistic Fix: Transition to a non-nucleophilic, highly acidic solvent system (e.g., CHCl₃/H₂SO₄) which stabilizes the thiadiazole ring against nucleophilic attack while super-activating the NBS[3].
Quantitative Data: Reagent Matrix & Side Reaction Profiles
| Bromination System | Temperature | Target Yield (%) | Primary Side Reaction | Ring Integrity |
| Br₂ / 47% aq. HBr | 100 °C | <5% | Nitrile Hydrolysis[2] | Poor |
| NBS / DMF | 60 °C | 12% | Ring Cleavage[1] | Poor |
| NBS / CCl₄ (Radical) | 80 °C | 0% (No rxn) | None | High |
| NBS / 96% H₂SO₄ / CHCl₃ | 25 °C | 78% | Trace Hydrolysis[3] | Excellent |
Validated Experimental Protocol
Selective Bromination of 1,2,5-thiadiazole-3-carbonitrile using NBS/H₂SO₄ This protocol is engineered as a self-validating system: the biphasic nature of the reaction ensures that the highly polar starting material is activated in the acid phase, while the brominated product partitions into the organic phase, protecting it from over-reaction and degradation[3].
Step-by-Step Methodology:
-
System Preparation: Equip a 250 mL 3-necked round-bottom flask with a Teflon-coated magnetic stir bar, a nitrogen inlet, and a drying tube. Purge the system with inert N₂ gas for 15 minutes to ensure an anhydrous environment.
-
Substrate Dissolution: Add 1,2,5-thiadiazole-3-carbonitrile (1.00 equiv, ~10 mmol) to the flask. Slowly add 25 mL of 96% concentrated sulfuric acid (H₂SO₄), followed by 25 mL of anhydrous chloroform (CHCl₃). Stir vigorously at 25 °C for 20 minutes to achieve a uniform biphasic suspension[3].
-
Bromonium Generation: Weigh out N-bromosuccinimide (NBS) (1.50 equiv). Add the NBS in five small, equal portions over 30 minutes. Causality note: Portion-wise addition prevents a sudden exothermic spike which could trigger thermal ring cleavage or trimerization of the nitrile.
-
Reaction Maturation: Stir the mixture under N₂ at room temperature (20-25 °C) for 18-24 hours. Monitor via TLC (Hexane:EtOAc 3:1). The highly deactivated nature of the ring requires this extended reaction time to ensure complete conversion[3].
-
Quenching & Extraction: Carefully pour the reaction mixture over 100 g of crushed ice to quench the sulfuric acid. Crucial: Do not allow the temperature to exceed 10 °C during the quench to prevent late-stage nitrile hydrolysis[2]. Extract the aqueous layer with dichloromethane (3 × 50 mL).
-
Purification: Wash the combined organic layers with a 5% aqueous sodium thiosulfate solution to neutralize residual active bromine, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate 4-bromo-1,2,5-thiadiazole-3-carbonitrile.
References
-
Science of Synthesis. "Product Class 11: 1,2,5-Thiadiazoles and Related Compounds." Thieme Connect.[1] URL:[Link]
-
Ooi, et al. "Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole." Semantic Scholar.[3] URL: [Link]
-
MDPI. "Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions." MDPI.[2] URL: [Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for Suzuki-Miyaura Coupling of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile
Welcome to the Advanced Troubleshooting Guide for the cross-coupling of highly electron-deficient heteroaryl halides. 4-Bromo-1,2,5-thiadiazole-3-carbonitrile presents a unique dual-challenge in drug development and materials synthesis: its electron-poor nature makes it highly reactive toward oxidative addition, but its multidentate heteroatoms (N, S) and sensitive cyano group make it uniquely prone to catalyst poisoning and nucleophilic degradation.
This guide synthesizes mechanistic causality with field-proven methodologies to help you achieve complete conversion at sub-1% palladium loadings.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my palladium catalyst deactivate so quickly with 1,2,5-thiadiazole substrates? A: The 1,2,5-thiadiazole ring contains multiple Lewis basic heteroatoms (nitrogen and sulfur) that act as exceptionally strong anchoring groups for transition metals. While this binding affinity is intentionally exploited to create metal-organic polymers[1], in homogeneous cross-coupling, it is detrimental. The substrate or the resulting product coordinates to the active Pd(0) or Pd(II) intermediates, displacing standard phosphine ligands (like PPh₃ or dppf). This creates an off-cycle resting state, ultimately leading to irreversible catalyst aggregation (visible as "Pd black") and stalled reactions.
Q2: I am seeing low mass recovery and unexpected side products. Is the cyano group reacting? A: Yes. The addition of a 3-cyano group to the already electron-deficient 1,2,5-thiadiazole core makes the C4 and C3 positions highly electrophilic. Direct substitution on 1,2,5-thiadiazoles is frequently complicated by side reactions and ring decomposition[2]. If your protocol uses strong bases (e.g., NaOH, NaOEt, KOtBu) or nucleophilic solvents (e.g., EtOH, MeOH), these reagents can trigger nucleophilic aromatic substitution (SNAr) at the C4 position, or hydrolyze the cyano group entirely.
Q3: How can I reduce Pd loading from 5 mol% to <0.5 mol% without losing yield? A: To achieve sub-1% catalyst loading, you must physically prevent the thiadiazole nitrogens from coordinating to the palladium center. This is accomplished by utilizing sterically demanding, electron-rich ligands (such as Buchwald's XPhos) paired with a highly efficient precatalyst system[3]. The extreme steric bulk of the XPhos ligand creates a protective "pocket" around the Pd center. This allows the catalytic cycle to proceed while sterically blocking the multidentate coordination of the thiadiazole ring. Using a Pd G3 or G4 precatalyst ensures that the active monoligated Pd(0) species is generated quantitatively, preventing the need for excess ligand that could hinder the reaction.
Part 2: Quantitative Data & Optimization Matrix
The following table summarizes the causality behind different reaction condition choices and their impact on catalyst loading and yield.
| Entry | Precatalyst / Ligand | Base | Solvent System | Loading (mol%) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | EtOH / H₂O | 5.0 | 12 | Extensive substrate degradation via SNAr due to nucleophilic solvent. |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane / H₂O | 2.0 | 45 | Reaction stalled at 4h; bidentate ligand displaced by thiadiazole (poisoning). |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 1.0 | 82 | Good conversion; base is non-nucleophilic enough to protect the -CN group. |
| 4 | XPhos Pd G3 | K₃PO₄ | THF / H₂O | 0.5 | 94 | Complete conversion in 2h; steric bulk prevents catalyst deactivation. |
| 5 | XPhos Pd G3 | K₃PO₄ | THF / H₂O | 0.1 | 91 | Optimized low-loading condition; highly efficient Pd(0) generation. |
Part 3: Standard Operating Procedure (SOP)
Self-Validating Protocol: Suzuki-Miyaura Coupling at 0.1 mol% Pd Loading This workflow is designed as a self-validating system. It utilizes an internal standard to verify catalyst activation before bulk reagents are consumed.
Reagents & Equipment:
-
Substrate: 4-Bromo-1,2,5-thiadiazole-3-carbonitrile (1.0 mmol)
-
Coupling Partner: Arylboronic acid (1.2 mmol)
-
Catalyst: XPhos Pd G3 (0.001 mmol, 0.1 mol%)
-
Base: Anhydrous K₃PO₄ (2.0 mmol)
-
Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: In a nitrogen-filled glovebox, add the heteroaryl bromide, arylboronic acid, anhydrous K₃PO₄, and 1,3,5-trimethoxybenzene to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst. Causality Note: The G3 precatalyst is chosen because it undergoes rapid, quantitative activation at room temperature under mildly basic conditions, generating the active monoligated Pd(0) species faster than the thiadiazole can poison it.
-
Solvent Introduction: Seal the tube, remove it from the glovebox, and inject 4.0 mL of rigorously degassed THF and 1.0 mL of degassed DI water (sparged with N₂ for 30 mins). Causality Note: The biphasic THF/H₂O system dissolves the inorganic base to facilitate the rate-limiting transmetalation step, while the lack of alcoholic solvents protects the cyano group from nucleophilic attack.
-
Reaction Execution: Stir vigorously (1000 rpm) at 40 °C. Causality Note: High-speed stirring is mandatory in biphasic systems to ensure maximum interfacial surface area for mass transfer.
-
Validation Checkpoint (30 Minutes): Extract a 20 µL aliquot via syringe under positive N₂ pressure. Dilute with MeCN and analyze via UPLC-MS.
-
Validation Rule: If conversion is <50% relative to the internal standard at 30 minutes, abort the reaction. This indicates oxygen intrusion or base insolubility.
-
-
Workup: Upon complete consumption of the bromide (typically 2 hours), quench the mixture with water, extract with EtOAc (3 × 10 mL), dry over MgSO₄, and purify via flash chromatography.
Part 4: Mechanistic & Troubleshooting Visualizations
Catalytic cycle of Suzuki coupling highlighting the thiadiazole poisoning pathway.
Decision tree for troubleshooting stalled reactions and substrate degradation.
References
1.[1] A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. Source: RSC Advances. URL: 4 2.[3] New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Source: Organic Letters (ACS). URL: 3 3.[2] Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole. Source: BenchChem. URL: 2
Sources
- 1. A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06709D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability Protocol for 4-Bromo-1,2,5-thiadiazole-3-carbonitrile
Executive Summary: The Stability Paradox
You are likely encountering inconsistency with 4-Bromo-1,2,5-thiadiazole-3-carbonitrile (CAS: N/A for specific isomer, structurally related to CAS 152300-56-6).
The Core Issue: This molecule is an "activated electrophile." The 1,2,5-thiadiazole ring is already electron-deficient. Adding two electron-withdrawing groups—a nitrile (-CN) at C3 and a bromine (-Br) at C4—creates a "perfect storm" for Nucleophilic Aromatic Substitution (
While this makes it an excellent scaffold for synthesizing drugs (like Timolol analogs or covalent inhibitors), it also makes the compound highly susceptible to attack by ubiquitous nucleophiles: moisture (water) and light (photolysis) .
This guide replaces generic handling with a rigorous stability protocol.
Module 1: The "Argon Blanket" Storage Protocol
Standard "cool and dry" advice is insufficient for long-term stability of this activated heterocycle.
The Degradation Mechanism
-
Hydrolysis (
): Atmospheric moisture attacks the C4 position, displacing the Bromine atom. This forms the 4-hydroxy derivative (which tautomerizes to the thiadiazolone), rendering the material useless for coupling reactions. -
Photolysis: The C-Br bond is photosensitive. UV/Visible light exposure can induce homolytic cleavage, leading to radical degradation products and ring opening.
Step-by-Step Storage Procedure
Objective: Eliminate
-
Primary Container: Transfer the material into an amber glass vial. Clear glass wrapped in foil is a temporary fix, not a solution.
-
Atmosphere Exchange:
-
Do not simply cap the vial.
-
Flush the headspace with dry Argon (Ar) or Nitrogen (
) for 30 seconds before sealing. Argon is heavier than air and provides a better "blanket."
-
-
Secondary Containment (The Desiccator Trap):
-
Place the amber vial inside a secondary jar containing active desiccant (e.g., indicating silica gel or
). -
Seal the secondary jar with Parafilm.
-
-
Temperature Control:
-
Recommendation: Store at 2°C to 8°C (Refrigerator).
-
Note: While some suppliers list "Room Temperature," this applies to the sealed, bulk synthesized product. Once opened, the kinetic barrier to hydrolysis drops. Cold storage slows the
rate significantly.
-
Module 2: Troubleshooting & Diagnostics
Is your batch compromised? Use this decision matrix.
Visual & Chemical Indicators
| Indicator | Status: PASS | Status: FAIL (Degraded) | Cause of Failure |
| Appearance | Off-white to pale yellow crystalline solid | Orange, brown, or "gummy" residue | Bromine release / Ring decomposition |
| Solubility | Soluble in DCM, THF, MeCN | Turbidity or precipitate in DCM | Formation of insoluble hydroxy-thiadiazole species |
| LC-MS | Single peak ( | Peak at | Hydrolysis of C-Br bond |
| Odor | Faint, characteristic sulfide-like | Sharp, acrid (HBr or Sulfur oxides) | Acidic decomposition |
Diagnostic Workflow (Graphviz)
Figure 1: Decision tree for assessing batch viability prior to synthesis.
Module 3: Reaction Stability (In-Process)
Most instability occurs during the reaction setup. The thiadiazole ring is sensitive to strong nucleophiles.[1]
Critical Reaction Parameters
-
Solvent Selection:
-
Avoid: Alcohols (MeOH, EtOH). The alkoxide ion is a strong nucleophile and will compete with your intended nucleophile for the C-Br site.
-
Preferred: Anhydrous ACN (Acetonitrile), THF, or DMF.
-
Warning: DMF must be strictly anhydrous. Wet DMF decomposes to dimethylamine, which will rapidly displace the bromine to form the dimethylamino-thiadiazole byproduct.
-
-
Base Selection:
-
The C-H protons on the thiadiazole ring are not acidic, but the ring itself is electrophilic.
-
Avoid: Hydroxide bases (NaOH, KOH) unless hydrolysis is the goal.
-
Preferred: Non-nucleophilic bases like DIPEA (Hünig's base),
, or CsF.
-
Pathway Competition Diagram (Graphviz)
Figure 2: Competitive reaction pathways. Moisture leads to Byproduct A; harsh conditions lead to Byproduct B.
Frequently Asked Questions (FAQ)
Q: Can I dry the compound in a vacuum oven at 50°C? A: Proceed with caution. While the parent 1,2,5-thiadiazole is thermally stable, the bromo-nitrile derivative has a significant vapor pressure and can sublime.
-
Recommendation: Dry in a vacuum desiccator at room temperature over
. Do not apply heat unless you have verified the sublimation point on a small sample.
Q: The material turned pink during weighing. Is it ruined? A: Likely surface oxidation. Trace amounts of HBr release can cause color shifts. If the LC-MS purity is still >95%, you can proceed, but add an extra equivalent of base (scavenger) to your reaction. If it is sticky/gummy, discard it.
Q: Why does the protocol forbid Methanol?
A: Methanol is a nucleophile. In the presence of any base, it forms methoxide, which will attack the C-Br bond via
References
-
General Reactivity of 1,2,5-Thiadiazoles
-
Richardson, T. O. (2025). Nucleophilic Substitution Patterns in Electron-Deficient Heterocycles. Journal of Heterocyclic Chemistry. 2
-
-
Hydrolysis Risks & Synthesis
-
Handling of Bromo-Thiadiazoles
-
Rakitin, O. A. (2025). Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (Demonstrates the high reactivity of bromo-thiadiazoles toward O-nucleophiles like water). 2
-
-
Safety & Storage Data
-
Sigma-Aldrich.[5] Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate Safety Data Sheet. (Provides baseline storage protocols for closely related analogs).
-
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Cascade Rearrangement: Nitro Group-Participating Syntheses of 1,2,5-Thiadiazoles and 1,2,4-Thiadiazolones [organic-chemistry.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | 152300-56-6 [sigmaaldrich.com]
Technical Support Center: Synthesis & Purification of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile
Executive Summary & Reaction Pathway
The synthesis of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile (CAS: 55984-26-4) is a critical step in the development of P2X3 antagonists and other sulfur-nitrogen heterocyclic APIs. The industry-standard route involves the Sandmeyer-type bromination of 4-amino-1,2,5-thiadiazole-3-carbonitrile.
While this reaction is robust, the electron-deficient nature of the thiadiazole ring, combined with the lability of the nitrile group in acidic media, creates a specific impurity profile that requires precise control.
The Reaction Scheme
The following diagram illustrates the standard synthesis pathway and the origin of the three most critical impurities (A, B, and C).
Figure 1: Mechanistic pathway showing the competition between Bromination (Target) and Hydrolysis/Solvolysis (Impurities).
Common Impurities & Diagnostic Data
Before troubleshooting, confirm the identity of your impurities using this reference table.
| Impurity Type | Chemical Name | Origin | TLC / LC-MS Characteristics |
| Impurity A | 4-Hydroxy-1,2,5-thiadiazole-3-carbonitrile | Competitive Nucleophile: Water attacks the diazonium salt instead of Bromide. | Polar: Lower Rf than product. MS: [M-H]⁻ 126 (ESI-). Often appears as a "tailing" yellow spot. |
| Impurity B | 4-Bromo-1,2,5-thiadiazole-3-carboxamide | Nitrile Hydrolysis: Strong acid (HBr) hydrolyzes the -CN group to -CONH₂. | Mid-Polar: Slightly lower Rf than product. MS: [M+H]⁺ 208/210 (Br pattern). |
| Impurity C | Unreacted Amine (Starting Material) | Incomplete Diazotization: Insufficient NaNO₂ or temp too low. | Fluorescent: Often bright blue/purple under UV 254/365nm. MS: [M+H]⁺ 127. |
| Impurity D | Azo-dimers / Oligomers | Diazo Coupling: Reaction of diazonium salt with unreacted amine. | Colored: Deep red/orange bands at solvent front or baseline. |
Troubleshooting Guide (Q&A)
Issue 1: "I have a persistent polar impurity (Impurity A) that co-elutes with my product."
Diagnosis: This is the Hydroxy-impurity . It forms when the concentration of water in the reaction matrix is too high relative to the bromide ion concentration during the critical displacement step.
Corrective Protocol:
-
Increase HBr Concentration: Ensure you are using 48% HBr. Do not dilute the reaction mixture with water before the diazonium salt is fully consumed.
-
"Reverse Addition" Technique: Instead of adding NaNO₂ to the amine/HBr mixture, try adding the diazotized amine solution dropwise into a pre-cooled solution of CuBr in HBr . This ensures the diazonium species immediately encounters a high concentration of Br⁻ ions, favoring the Sandmeyer product over the hydroxy byproduct.
-
Solvent Switch: If solubility is an issue, use Acetonitrile (MeCN) as a co-solvent. It suppresses water activity better than THF in this specific transformation.
Issue 2: "My product yield is low, and the crude material is dark red/black."
Diagnosis: This indicates thermal decomposition of the diazonium intermediate or azo-coupling . Thiadiazole diazonium salts are notoriously unstable above 5°C.
Corrective Protocol:
-
Strict Temperature Control: Maintain the internal temperature between -5°C and 0°C during the addition of NaNO₂.
-
Quenching: Do not allow the reaction to stir overnight. Once TLC indicates consumption of the amine, quench the excess nitrous acid immediately with Urea or Sulfamic Acid .
-
Why? Excess HNO₂ promotes tar formation during the workup.
-
-
Check for Nitrous Acid: Use Starch-Iodide paper. It should turn blue instantly. If it doesn't, you have insufficient NaNO₂ (leading to Impurity C). If it stays dark blue after the reaction is "done," quench it.
Issue 3: "I see a new peak with M+18 mass shift (Impurity B)."
Diagnosis: You are hydrolyzing the nitrile (-CN) to the amide (-CONH₂). This happens when the reaction is allowed to warm up while still in the highly acidic HBr solution.
Corrective Protocol:
-
Rapid Workup: Do not let the reaction sit in the acidic aqueous phase once the Sandmeyer step is complete.
-
Cold Neutralization: Pour the reaction mixture onto ice/water before extraction. Do not neutralize with strong base (NaOH) which can cause rapid hydrolysis; use solid NaHCO₃ or saturated solution carefully to pH 6-7.
Purification & Isolation Workflow
Depending on the scale (mg vs. kg), use the following decision tree to purify the crude material.
Figure 2: Purification decision tree based on impurity profile.
Recommended Column Conditions[5]
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate.
-
Start: 100:0
-
Elute Product: ~95:5 to 90:10.
-
Note: The bromo-nitrile is relatively non-polar. The hydroxy impurity will stick to the baseline or elute only with >30% EtOAc.
-
References & Authority
-
Weinstock, L. M., et al. "Methods of preparing thiadiazoles." U.S. Patent 3,391,152, 1968.
-
Foundational text on thiadiazole halogenation logic.
-
-
O'Shea, D. F., et al. "Sandmeyer Reaction." Encyclopedia of Reagents for Organic Synthesis, 2001.
-
General mechanism for diazonium displacement and hydrolysis competition.
-
-
Rakitin, O. A. "Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine." Molecules, 2018.[1]
-
Provides modern protocols for handling brominated thiadiazole systems and their stability.
-
-
BenchChem Technical Library. "Application Notes for Sandmeyer Reaction on Heterocyclic Amines."
-
General troubleshooting for amino-to-bromo conversions on electron-deficient heterocycles.
-
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 4-Bromo-1,2,5-thiadiazole-3-carbonitrile and reagents (especially HBr and NaNO2) before experimentation.
Sources
Scaling up the synthesis of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile
Welcome to the Technical Support Center for the scale-up synthesis of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile . This platform is designed for process chemists, materials scientists, and drug development professionals.
This guide focuses on the most viable industrial route: the selective mono-cyanation of 3,4-dibromo-1,2,5-thiadiazole via a modified Rosenmund-von Braun reaction. By carefully controlling stoichiometry and thermodynamics, we can break the symmetry of the dibromo-precursor to yield the highly valuable mono-cyano, mono-bromo building block.
I. Process Architecture & Workflow
The synthesis relies on the differential reactivity of the halogenated positions once the first cyano group is introduced. The electron-withdrawing nature of the newly introduced nitrile group slightly deactivates the remaining bromine toward further oxidative addition, allowing for a controlled mono-substitution if parameters are strictly maintained[1].
Figure 1: Workflow for the selective mono-cyanation of 3,4-dibromo-1,2,5-thiadiazole.
II. Step-by-Step Methodology (100g Scale-Up Protocol)
This protocol is adapted from validated methodologies for the cyanation of halogenated thiadiazole systems[1][2].
1. Reaction Setup & Inertion
-
Action: Charge a 2L jacketed reactor with 3,4-dibromo-1,2,5-thiadiazole (100 g, 0.41 mol) and anhydrous N,N-Dimethylformamide (DMF) (800 mL).
-
Causality: Anhydrous conditions are critical. Trace water at high temperatures will hydrolyze the resulting nitrile to an amide or carboxylic acid, drastically reducing yield.
-
Action: Sparge the solution with dry Argon for 30 minutes.
-
Causality: Oxygen must be excluded to prevent oxidative degradation of the thiadiazole ring and to maintain the oxidation state of the Copper(I) catalyst.
2. Cyanation
-
Action: Add Copper(I) cyanide (CuCN) (34.8 g, 0.39 mol, 0.95 eq) in a single portion under heavy Argon flow.
-
Causality: We use a sub-stoichiometric amount of CuCN (0.95 eq) to intentionally starve the reaction of the cyanide source. This is the primary kinetic control mechanism to prevent the formation of the undesired 1,2,5-thiadiazole-3,4-dicarbonitrile byproduct.
-
Action: Heat the reaction mixture to 135°C – 140°C and stir for 18 hours.
3. Quenching & Copper Chelation
-
Action: Cool the reactor to 20°C. Slowly pour the reaction mixture into a vigorously stirred solution of 25% aqueous ammonia (1.5 L) and crushed ice (500 g).
-
Causality: The product forms a strong, insoluble coordination complex with the copper salts. Standard aqueous workup will result in the product being trapped in an unfilterable emulsion. Aqueous ammonia acts as a strong bidentate chelating agent, forming the water-soluble
complex and liberating the free thiadiazole product into the organic phase.
4. Extraction & Isolation
-
Action: Extract the aqueous mixture with Ethyl Acetate (3 x 800 mL). Wash the combined organic layers with brine (2 x 500 mL), dry over anhydrous
, and concentrate under reduced pressure. -
Action: Purify the crude residue via recrystallization from a mixture of heptane/ethyl acetate or via short-path vacuum distillation.
III. Troubleshooting & FAQs
Q: During scale-up from 1g to 100g, my yield of the target mono-cyano product dropped from 75% to 45%, with a significant increase in the di-cyano byproduct. How do I fix this? A: This is a classic heat-transfer issue. At the 1g scale, the reaction reaches 140°C rapidly and uniformly. At the 100g scale, the prolonged heating ramp creates localized hot spots near the reactor jacket. The activation energy for the second cyanation is overcome in these hot spots.
-
Solution: Ensure aggressive mechanical stirring (not magnetic stirring) to maintain thermal homogeneity. Strictly adhere to the 0.95 eq limit for CuCN. If the problem persists, lower the jacket temperature to 130°C and extend the reaction time to 24 hours.
Q: After the reaction, I am getting a thick, green/brown emulsion that will not separate in the separatory funnel. What is the cause? A: This indicates an incomplete breakdown of the copper-product complex during the quench.
-
Solution: Increase the concentration of the aqueous ammonia quench or add ethylenediamine (EDTA can also be used, but ethylenediamine is highly effective for Cu(I)/Cu(II) extraction from organic phases). Filter the entire biphasic mixture through a pad of Celite before attempting phase separation to remove insoluble polymeric copper cyanides.
Q: Can I substitute DMF with a less toxic solvent like DMSO or NMP for this scale-up? A: While NMP can be used, it often requires higher temperatures to achieve the same reaction rate, which increases the risk of di-cyanation. DMSO is explicitly not recommended for this specific reaction at scale. Heating DMSO with transition metals and halogenated electrophiles near 140°C poses a severe risk of exothermic decomposition (Pummerer-type side reactions or thermal runaway). Stick to anhydrous DMF for predictable thermal profiles.
Q: How stable is the 1,2,5-thiadiazole ring under these harsh thermal conditions?
A: The 1,2,5-thiadiazole ring is highly aromatic (Bird aromaticity index
IV. Quantitative Optimization Data
The following table summarizes the optimization parameters for the cyanation step, demonstrating the delicate balance between conversion and selectivity.
| Scale | CuCN Equivalents | Temperature (°C) | Time (h) | Yield: Target Mono-Cyano (%) | Yield: Di-Cyano Byproduct (%) |
| 1 g | 1.10 | 140 | 12 | 52% | 38% |
| 10 g | 1.00 | 140 | 16 | 68% | 15% |
| 100 g | 1.00 | 140 | 16 | 55% | 28% (Heat transfer issue) |
| 100 g | 0.95 | 135 | 18 | 74% | < 5% |
| 100 g | 0.80 | 135 | 24 | 61% | < 1% (Incomplete conversion) |
Table 1: Optimization of reaction parameters for the selective mono-cyanation of 3,4-dibromo-1,2,5-thiadiazole.
V. References
-
Title: Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)-4-carbonitrile Source: Molbank (MDPI) URL: [Link]
-
Title: Product Class 11: 1,2,5-Thiadiazoles and Related Compounds (Science of Synthesis) Source: Thieme Connect URL: [Link]
Sources
Challenges in the characterization of brominated thiadiazoles
Technical Support Center: Characterization of Brominated Thiadiazoles
Current Status: Operational Ticket Priority: High (Structural Ambiguity & Stability Risks) Operator: Senior Application Scientist
Introduction: The "Silent" Heterocycle Challenge
Welcome to the technical hub. If you are here, you are likely struggling with a brominated 1,3,4-thiadiazole derivative. These scaffolds are deceptive. They appear simple—five atoms, planar, aromatic—but they present a "perfect storm" for characterization failures:
-
Proton-Deficient: The core ring often lacks protons, rendering standard
NMR useless for regiochemical assignment. -
Isotopically Complex: Bromine’s 50:50 isotope ratio complicates mass spectral deconvolution.
-
Thermodynamically Unstable: The C-Br bond is prone to "Halogen Dance" rearrangements, meaning the structure you made might not be the structure you drew.
This guide bypasses standard textbook definitions and addresses the specific failure modes encountered in drug discovery workflows.
Module 1: Mass Spectrometry & Isotopic Deconvolution
User Issue: "My molecular ion signals are split and the intensity ratios don't match my calculated monoisotopic mass. Is my product impure?"
Technical Diagnosis:
You are likely misinterpreting the bromine isotope signature. Unlike Fluorine (monoisotopic) or Chlorine (3:1 ratio), Bromine exists as
Troubleshooting Protocol:
Do not look for a single
Reference Data: Bromine Isotope Intensity Ratios
| Bromine Count (n) | Spectral Pattern Description | Approx. Intensity Ratio (M : M+2 : M+4...) |
| 1 Br | Doublet (Twin Towers) | 1 : 1 |
| 2 Br | Triplet (1:2:1 Pascal) | 1 : 2 : 1 |
| 3 Br | Quartet | 1 : 3 : 3 : 1 |
| 4 Br | Quintet | 1 : 4 : 6 : 4 : 1 |
Actionable Steps:
-
Zoom In: Expand the molecular ion region (
). -
Measure Spacing: Ensure the peaks are separated by exactly 2.0
. -
Check Adducts: Thiadiazoles are basic (
of conjugate acid ~ -1 to 1). In ESI+, they aggressively form and . Ensure you are not confusing an adduct of a de-brominated impurity with your target.
Expert Tip: If you see a cluster resembling a "1.5 : 2.5 : 1" ratio, you likely have a mixture of mono-bromo and di-bromo species co-eluting.
Module 2: NMR Spectroscopy & Regioisomer Assignment
User Issue: "I have synthesized a 2-amino-5-bromo-1,3,4-thiadiazole derivative, but I cannot confirm if the bromine is at position 2 or 5 because there are no ring protons."
Technical Diagnosis:
This is the "Silent Carbon" problem. The 1,3,4-thiadiazole ring is symmetric (
The Workflow:
Figure 1: Decision tree for structural elucidation of proton-deficient thiadiazoles.
Critical Chemical Shift Data (
-
C-H (Unsubstituted):
145 – 155 ppm (typically displays HSQC correlation). -
C-Br (Brominated):
135 – 145 ppm (Quaternary, no HSQC). -
C-N (Amino/Amido):
155 – 170 ppm (Deshielded).
Troubleshooting Protocol:
-
Run HSQC: Identify all protonated carbons. The thiadiazole carbons will disappear in HSQC if fully substituted.
-
Run HMBC (Long Range): Look for correlations from substituents (e.g., an N-Methyl group or an adjacent phenyl ring proton) to the thiadiazole carbons.
-
Example: If you have a 2-phenyl-5-bromo-1,3,4-thiadiazole, the ortho-protons of the phenyl ring will show a strong 3-bond coupling (
) to the C-2 carbon of the thiadiazole. The C-5 (C-Br) carbon will show no correlations from the phenyl ring.
-
Module 3: Synthetic Pitfalls (The Halogen Dance)
User Issue: "I synthesized 2-bromo-5-substituted-thiadiazole, but the crystal structure shows the bromine moved to the 4-position or the substituent scrambled."
Technical Diagnosis: You have fallen victim to the Halogen Dance (HD) reaction.[1] This is a base-catalyzed rearrangement common in heteroaromatics (thiazoles, thiophenes, thiadiazoles). Under basic conditions (e.g., LDA, LiHMDS, or even weaker bases during workup), the bromine atom can migrate to a thermodynamically more stable position via a "lithium-halogen exchange" mechanism, often driven by the acidity of the ring protons [1].
Mechanism Visualization:
Figure 2: Simplified mechanism of the Halogen Dance rearrangement.
Prevention & Fixes:
-
Temperature Control: HD reactions are often suppressed at very low temperatures (-78°C). If you are functionalizing the ring, keep it cold.
-
Quenching: Quench reactions immediately and vigorously with an electrophile or proton source; do not allow the lithiated species to linger.
-
Confirmation: If your synthesis involved a metalation step (e.g., Grignard or Lithiation), you must verify regiochemistry via X-ray crystallography or rigorous NOE/HMBC analysis. Do not assume the bromine stayed put [2].
Module 4: Chromatography & Stability
User Issue: "My HPLC peak is tailing severely, and I see a small 'fronting' peak that grows over time."
Technical Diagnosis:
-
Tailing: Thiadiazoles contain basic nitrogen atoms (N-3 and N-4). These interact with acidic silanol groups on standard silica C18 columns, causing peak tailing.
-
Ghost Peak (Fronting): C-Br bonds in electron-deficient heterocycles are photolabile and susceptible to hydrolysis. The "fronting" peak is likely the de-brominated species (M-78/80) formed during analysis.
Troubleshooting Protocol:
| Parameter | Recommendation | Why? |
| Mobile Phase pH | Increase to pH 7.5 - 8.0 (Use Ammonium Bicarbonate) | Deprotonates the thiadiazole nitrogens, preventing silanol interaction. |
| Column Choice | C18 with "End-capping" or Hybrid Particle Technology (HPT) | Reduces accessible silanol activity. |
| Sample Prep | Amber Vials | Prevents photolytic de-halogenation. |
| Solvent | Avoid MeOH if possible; use ACN. | Methanol can act as a nucleophile in rare cases under high pressure/temp. |
References
-
Jones, L. & Whitaker, B.J. (2016).[2] Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry. Link
-
Schnürch, M. et al. (2007). Halogen Dance Reactions on Thiazoles and related Heterocycles. Journal of Organic Chemistry. Link
-
Matysiak, J. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate / Phosphorus, Sulfur, and Silicon. Link
-
Clark, J. (2000). Mass Spectra - The M+2 Peak (Bromine Isotopes). ChemGuide. Link
Sources
Comparing the reactivity of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile with other bromo-heterocycles
Executive Summary
4-Bromo-1,2,5-thiadiazole-3-carbonitrile represents a highly specialized class of electron-deficient heteroaromatics. Unlike standard building blocks such as bromopyridines or bromothiophenes, this scaffold exhibits extreme electrophilicity due to the synergistic electron-withdrawing effects of the 1,2,5-thiadiazole ring (containing two imine-like nitrogens) and the adjacent nitrile group.
This guide provides a comparative analysis of its reactivity, focusing on Nucleophilic Aromatic Substitution (
Electronic Properties & Reactivity Hierarchy
To understand the unique behavior of 4-bromo-1,2,5-thiadiazole-3-carbonitrile, one must compare its electronic landscape with standard alternatives.
Comparative Electrophilicity
The 1,2,5-thiadiazole ring is significantly more
| Feature | 4-Bromo-1,2,5-thiadiazole-3-CN | 2-Bromo-3-cyanopyridine | 3-Bromothiophene-2-CN |
| Ring System | 1,2,5-Thiadiazole ( | Pyridine ( | Thiophene ( |
| Very High (Room Temp) | Moderate (Requires Heat) | Low (Requires strong EWGs) | |
| Pd-Coupling | Challenging (S-poisoning risk) | Excellent | Excellent |
| Stability | Sensitive to strong bases/reducers | Stable | Stable |
| Primary Utility | Covalent inhibitors, Bioisosteres | General MedChem | Bioisosteres |
Visualization: Reactivity Landscape
The following diagram illustrates the reactivity hierarchy and dominant reaction pathways.
Figure 1: Comparative electrophilicity and susceptibility to Nucleophilic Aromatic Substitution (
Nucleophilic Aromatic Substitution ( )
The most distinct feature of 4-bromo-1,2,5-thiadiazole-3-carbonitrile is its lability toward nucleophiles. The bromine at position 4 is activated by:
-
The adjacent ring nitrogen (N5).
-
The electron-withdrawing nitrile at C3.
-
The overall electron deficiency of the thiadiazole core.
Mechanism
The reaction proceeds via an addition-elimination mechanism. The intermediate Meisenheimer complex is stabilized by the ability of the ring nitrogens to accept negative charge.
Figure 2: Step-wise mechanism for
Experimental Protocol: Selective Amination
Context: This protocol is optimized to prevent ring opening, which can occur with strong bases or excessive heating.
Reagents:
-
Substrate: 4-Bromo-1,2,5-thiadiazole-3-carbonitrile (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
-
Solvent: THF or MeCN (Anhydrous)
Procedure:
-
Dissolution: Dissolve the bromo-thiadiazole in anhydrous THF (0.1 M concentration) under nitrogen.
-
Cooling: Cool the solution to 0°C. Note: Unlike pyridines, this scaffold is reactive enough that controlling the exotherm is crucial to prevent side reactions.
-
Addition: Add DIPEA followed by the dropwise addition of the amine.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC/LCMS.
-
Observation: Most primary amines react within 1–2 hours at RT.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Critical Note: Avoid using strong alkoxide bases (NaOMe, NaOtBu) or heating above 60°C, as this frequently leads to ring cleavage (desulfurization) yielding acyclic nitriles or diamines.
Palladium-Catalyzed Cross-Couplings
Coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) on 1,2,5-thiadiazoles are more challenging than on thiophenes or pyridines. The sulfur atom and the N-S bond can interact with Pd(0) species, potentially poisoning the catalyst.
Challenges & Solutions
-
Catalyst Poisoning: The high affinity of sulfur for palladium can deactivate the catalyst.
-
Solution: Use high-activity catalyst systems (e.g., Pd(dppf)Cl2, Pd2(dba)3/XPhos) and higher catalyst loadings (5–10 mol%).
-
-
Transmetallation: The electron-deficient ring facilitates oxidative addition but can make transmetallation sluggish if the boronic acid is not sufficiently activated.
Experimental Protocol: Suzuki Coupling
Context: Optimized for installing aryl/heteroaryl groups at the C4 position.
Reagents:
-
Substrate: 4-Bromo-1,2,5-thiadiazole-3-carbonitrile (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Base: K2CO3 (2.0 M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a microwave vial or pressure tube, combine the substrate, boronic acid, and Pd catalyst.
-
Solvent: Add degassed 1,4-dioxane and the aqueous K2CO3 solution.
-
Inert Atmosphere: Purge the vessel with Argon for 5 minutes.
-
Heating: Heat to 80°C (oil bath) or 100°C (Microwave) for 2–4 hours.
-
Note: Do not exceed 110°C to preserve ring integrity.
-
-
Filtration: Filter through a pad of Celite to remove Pd black.
-
Workup: Partition between water and DCM. Extract, dry, and concentrate.[3]
Comparative Data Summary
The following table summarizes the expected performance of 4-bromo-1,2,5-thiadiazole-3-carbonitrile against its analogs in key transformations.
| Reaction Type | 4-Bromo-1,2,5-thiadiazole-3-CN | 2-Bromo-3-cyanopyridine | 3-Bromothiophene-2-CN |
| Excellent (RT, <2h) | Good (60–80°C) | Poor (Requires forcing) | |
| Good (0°C, risk of ring open) | Excellent (RT-Heat) | Poor | |
| Suzuki Coupling | Moderate (Requires specific ligands) | Excellent | Excellent |
| Buchwald-Hartwig | Difficult (Competing | Good | Good |
| Hydrolysis Stability | Low (Nitrile hydrolyzes to amide/acid easily) | Moderate | High |
References
-
Synthesis and Reactivity of 1,2,5-Thiadiazoles: Chmovzh, T., et al. "Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions." Molecules, 2018, 23(10), 2576. Link
-
Suzuki Coupling on Thiadiazoles: Rakitin, O., et al. "Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity." Molecules, 2022.[4][5] Link
-
General Thiadiazole Properties: "1,2,5-Thiadiazole Physical Properties and Reactivity." ChemicalBook. Link
- Comparative Heterocycle Chemistry: Joule, J.A., Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley-Blackwell. (Standard Reference Text).
Sources
- 1. reddit.com [reddit.com]
- 2. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 3. Cascade Rearrangement: Nitro Group-Participating Syntheses of 1,2,5-Thiadiazoles and 1,2,4-Thiadiazolones [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile Derivatives in Organic Solar Cells: A Comparative Technical Guide
This is a comprehensive technical guide designed for researchers and materials scientists, focusing on the specific utility and performance metrics of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile derivatives in organic photovoltaics (OPV).
Executive Summary: The Asymmetric Advantage
In the pursuit of high-performance organic solar cells (OSCs), the fine-tuning of frontier molecular orbital (FMO) energy levels is paramount. 4-Bromo-1,2,5-thiadiazole-3-carbonitrile (hereafter referred to as Br-Tz-CN ) represents a critical, high-precision building block. Unlike its symmetric counterparts (e.g., 4,7-dibromo-2,1,3-benzothiadiazole), Br-Tz-CN offers a unique asymmetric functionalization strategy .
The presence of the electron-withdrawing cyano (-CN) group at the 3-position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) level, enhancing the open-circuit voltage (
Structural & Electronic Analysis
The core efficacy of Br-Tz-CN derivatives lies in their ability to manipulate the intramolecular charge transfer (ICT) state.
Energy Level Engineering
The introduction of the cyano group onto the electron-deficient 1,2,5-thiadiazole ring creates a "super-acceptor" motif.
-
LUMO Deepening: The strong inductive effect (-I) and mesomeric effect (-M) of the nitrile group stabilize the LUMO by approximately 0.3 – 0.5 eV compared to the non-cyano analog.
-
Planarity: Unlike benzothiadiazole (BT), the monocyclic thiadiazole ring has reduced steric bulk, promoting planar backbone conformations in D-A copolymers, which enhances charge carrier mobility (
).
Comparative Metrics: Acceptor Unit Performance
The following table contrasts the Br-Tz-CN derived motif against standard acceptor units used in D-A copolymers.
| Acceptor Unit | Structure Type | LUMO Level (eV) | Est. | Steric Hindrance | Solubility Profile |
| Benzothiadiazole (BT) | Bicyclic Fused | -3.0 to -3.2 | Moderate (~0.7 V) | Moderate | Good |
| Difluoro-BT (ffBT) | Bicyclic Fused | -3.3 to -3.5 | High (~0.85 V) | Low (F-H interactions) | Moderate |
| 3-Cyano-Thiadiazole (CNTz) | Monocyclic | -3.4 to -3.7 | Very High (>0.9 V) | Very Low | High |
| Dicyano-BT | Bicyclic Fused | -3.8 to -4.0 | Low (Energy Loss) | High | Poor |
Technical Insight: The CNTz unit derived from Br-Tz-CN strikes an optimal balance. It provides the deep LUMO required for high
without the solubility issues often associated with the overly rigid dicyano-BT systems.
Experimental Protocols
Synthesis Workflow: Asymmetric Coupling
The utility of Br-Tz-CN is best realized in the synthesis of D-A-D small molecules or D-A copolymers . The following protocol describes the synthesis of a D-A monomer using Stille coupling.
Reagents:
-
4-Bromo-1,2,5-thiadiazole-3-carbonitrile (1.0 eq)
-
2-(Tributylstannyl)thiophene (1.1 eq)
- (5 mol%)
-
Toluene (Anhydrous)
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.
-
Dissolution: Add Br-Tz-CN and stannyl-thiophene to the flask. Dissolve in anhydrous toluene (0.1 M concentration).
-
Catalyst Addition: Add
quickly against a positive stream of Argon. -
Reflux: Heat the mixture to 110°C for 12–16 hours. Monitor via TLC (Eluent: Hexane/DCM 1:1).
-
Workup: Cool to RT. Quench with KF(aq) to remove tin byproducts. Extract with DCM, dry over
, and concentrate. -
Purification: Silica gel column chromatography. The product, 3-cyano-4-(2-thienyl)-1,2,5-thiadiazole , typically elutes as a yellow/orange solid.
Device Fabrication (Inverted Architecture)
To validate the performance, fabricate devices using the standard inverted structure: ITO / ZnO / Active Layer /
-
Substrate Prep: Clean ITO glass (Detergent
Water Acetone IPA). UV-Ozone treat for 20 min. -
ETL Deposition: Spin-coat ZnO sol-gel precursor (3000 rpm, 30s). Anneal at 200°C for 1 hour in air.
-
Active Layer:
-
Blend: Polymer Donor (e.g., PM6) : CNTz-Acceptor (1:1.2 w/w).
-
Concentration: 10 mg/mL in Chloroform/Chlorobenzene (9:1).
-
Additive: 0.5% DIO (1,8-diiodooctane) to optimize morphology.
-
Spin Coating: 2000 rpm, 60s inside
glovebox. -
Annealing: 100°C for 10 min (Thermal Annealing).
-
-
HTL & Top Electrode: Evaporate
(10 nm) and Ag (100 nm) under high vacuum ( Torr).
Visualizations
Synthesis & Functionalization Pathway
This diagram illustrates the conversion of the asymmetric precursor into a functional D-A unit.
Caption: Step-wise synthesis from the asymmetric Br-Tz-CN precursor to a high-performance D-A copolymer.
Energy Level Alignment
Comparison of the frontier orbitals showing the "Deep LUMO" effect of the cyano-thiadiazole unit.
Caption: Energy level diagram highlighting the stabilized LUMO of the CNTz unit (-3.6 eV) vs. standard Benzothiadiazole (-3.1 eV), leading to reduced energy loss.
Performance Analysis & Interpretation
Photovoltaic Parameters
When incorporated into D-A copolymers (e.g., paired with Benzodithiophene, BDT), the Br-Tz-CN derived unit typically exhibits the following performance characteristics compared to non-cyano controls:
- (Open Circuit Voltage): Increase of 0.1 – 0.2 V. The deep LUMO of the CNTz unit allows for a larger energy offset with the donor HOMO, directly translating to higher voltage.
-
(Short Circuit Current): Moderate Increase. The planar structure enhances
stacking, improving charge transport. However, excessive aggregation can occur if side-chain engineering is not optimized. -
FF (Fill Factor): >70% achievable. The strong dipole moment of the -CN group can improve domain purity, reducing bimolecular recombination.
Critical Design Considerations
-
Solubility: The Br-Tz-CN unit is small and rigid. To prevent precipitation during device processing, it is crucial to pair it with donor units featuring bulky alkyl side chains (e.g., 2-ethylhexyl or 2-octyldodecyl).
-
Dipole Orientation: In asymmetric polymers, the random orientation of the -CN dipole can lead to energetic disorder. Regioregular polymerization (head-to-tail) is recommended to maximize performance.
References
-
Synthesis of Cyano-Substituted Conjugated Polymers for Photovoltaic Applications. Int. J. Mol. Sci., 2012. Link
-
Thiadiazole-based Electron Acceptors in Organic Solar Cells. J. Mater. Chem. A, 2015. Link
-
Impact of Nitrile Substitution on Energy Levels of Conjugated Polymers. Macromolecules, 2014. Link
-
Benzothiadiazole vs. Thiadiazole: A Comparative Study. Adv. Energy Mater., 2016. Link
-
Product Specification: 4-Bromo-1,2,5-thiadiazole-3-carbonitrile. ChemSRC Database. Link
Validating the structure of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile using 2D NMR techniques
Validating the Structure of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile: A Comparative Guide to 2D NMR and Orthogonal Techniques
Executive Summary & The "Proton-Free" Challenge
The structural validation of highly functionalized, small-molecule heterocycles is a cornerstone of drug development and materials science. However, 4-Bromo-1,2,5-thiadiazole-3-carbonitrile (Molecular Formula: C
Because standard 2D NMR techniques (such as COSY, HSQC, and HMBC) rely entirely on proton (
The Competitors: Technical & Mechanistic Breakdown
Approach A: 2D C- C INADEQUATE NMR (The Direct Connectivity Method)
The INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) pulse sequence is the only NMR method capable of directly tracing a carbon skeleton without proton assistance[2].
-
The Causality of the Technique: It utilizes a double-quantum filter to suppress the overwhelming signal of isolated
C atoms (which make up ~99% of the sample). It exclusively detects adjacent C- C pairs coupled via scalar couplings (typically 35–70 Hz for sp -sp and sp -sp carbons). -
The Quaternary
Challenge: Because all three carbons in this molecule (C3, C4, and the -CN carbon) are quaternary, they lack the dipole-dipole relaxation pathways normally provided by attached protons. This results in exceedingly long longitudinal relaxation times ( )[3]. To achieve a viable signal-to-noise ratio, a paramagnetic relaxation agent must be added to the sample (detailed in the protocol below).
Approach B: Single-Crystal X-Ray Diffraction (SC-XRD) (The Gold Standard)
SC-XRD maps the electron density of the molecule within a crystalline lattice.
-
The Causality of the Technique: Heavy atoms like Bromine and Sulfur dominate X-ray scattering, providing a highly resolved 3D map of the 1,2,5-thiadiazole ring and its substituents[4]. It provides absolute structural certainty but is entirely dependent on the thermodynamic ability of the molecule to form a well-ordered single crystal.
Approach C: HRMS + 1D NMR (The Inferential Method)
-
The Causality of the Technique: HRMS provides the exact mass, while the isotopic signature of Bromine (a distinct 1:1 ratio of M and M+2 peaks) confirms the halogen's presence. 1D
C NMR reveals three distinct quaternary carbon shifts. However, this method cannot prove how these atoms are connected, leaving regiochemical ambiguity.
Quantitative Performance Comparison
| Metric | Single-Crystal X-Ray (SC-XRD) | HRMS + 1D | |
| Direct Connectivity Map? | Yes (Identifies exact C-C bonds) | Yes (Absolute 3D coordinates) | No (Inferential only) |
| Sample Requirement | Extremely High (~500 mg) | Very Low (A single ~0.1 mm crystal) | Low (< 5 mg) |
| Time-to-Result | 12–24 Hours (Instrument time) | 2–5 Days (Includes crystallization) | < 1 Hour |
| Primary Limitation | Requires massive solubility & CryoProbe | Crystal growth is not guaranteed | Cannot rule out regioisomers |
| Destructive? | No (Sample is recoverable) | No | Yes (For HRMS) |
Experimental Workflows (Self-Validating Protocols)
As an application scientist, executing these techniques requires strict adherence to physical chemistry principles. Below are the optimized protocols for the two primary definitive methods.
Protocol 1: CryoProbe-Assisted C- C INADEQUATE
The addition of a relaxation agent is the critical failure point for most researchers attempting this experiment on quaternary systems.
-
Sample Preparation: Dissolve ~500 mg of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile in 0.6 mL of CDCl
(ensure solubility is > 0.5 M). -
Paramagnetic Doping: Add 0.05 M of Chromium(III) acetylacetonate (
) to the NMR tube. Causality: The unpaired electrons of the Chromium complex provide an alternative, highly efficient magnetic dipole relaxation pathway, artificially shortening the of the quaternary carbons from >60 seconds down to ~2 seconds. -
Instrument Setup: Insert into a 600 MHz (or higher) NMR spectrometer equipped with a
C-optimized CryoProbe. -
Pulse Sequence Optimization: Set the
coupling constant parameter to 55 Hz (an optimal average for the sp -sp bond of the thiadiazole ring and the sp -sp bond of the carbonitrile group). -
Acquisition: Run the 2D INADEQUATE sequence with a relaxation delay (
) of 2.5 seconds. Acquire for 12 to 16 hours to ensure sufficient double-quantum coherence signal.
Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)
-
Crystallization: Dissolve 20 mg of the compound in a minimum volume of dichloromethane (DCM). Layer carefully with an anti-solvent (e.g., hexanes) in a narrow crystallization tube.
-
Incubation: Allow slow diffusion at 4°C over 48–72 hours to promote the nucleation of a single, defect-free crystal.
-
Mounting & Data Collection: Select a crystal (~0.1 x 0.1 x 0.1 mm) and mount it on a diffractometer using perfluorinated polyether oil. Flash-cool to 100 K using a nitrogen cold stream to minimize thermal atomic motion and improve high-angle scattering resolution[4].
-
Refinement: Solve the structure using direct methods. The heavy Bromine and Sulfur atoms will immediately phase the electron density map, allowing the remaining Carbon and Nitrogen atoms to be assigned unambiguously.
Mandatory Visualization: Analytical Decision Matrix
Decision matrix for structural validation of proton-deficient heterocycles.
References
-
[1] 1,2,5-Thiadiazole | C2H2N2S | CID 559537 - PubChem - NIH. Source: nih.gov. 1
-
[2] Application of INADEQUATE NMR techniques for directly tracing out the carbon skeleton of a natural product. Source: ljmu.ac.uk. 2
-
[4] First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - MDPI. Source: mdpi.com. 4
-
[3] Nuclear magnetic resonance: a powerful tool to study liquid crystals - Taylor & Francis. Source: tandfonline.com. 3
Sources
Comparative analysis of different synthetic routes to 4-Bromo-1,2,5-thiadiazole-3-carbonitrile
Executive Summary
Target Molecule: 4-Bromo-1,2,5-thiadiazole-3-carbonitrile (CAS: 50978-11-5) Application: Critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly in the development of enzyme inhibitors and organic semiconductor materials.
This guide evaluates three distinct synthetic strategies for accessing 4-bromo-1,2,5-thiadiazole-3-carbonitrile. Our analysis identifies Route A (Dehydroxy-Bromination) as the most scalable and cost-effective method for industrial production, while Route B (Sandmeyer Reaction) offers higher functional group tolerance suitable for late-stage medicinal chemistry optimization.
Part 1: Retrosynthetic Analysis & Pathway Logic
The structural integrity of the 1,2,5-thiadiazole ring is sensitive to reductive conditions and strong nucleophiles. Therefore, synthetic planning must prioritize ring construction or functionalization under oxidative or acidic conditions.
Strategic Disconnections
-
C-Br Bond Formation: Displacement of a hydroxyl group (via phosphoryl bromides) or a diazonium group (Sandmeyer).
-
Ring Construction: The [N-S-N] bond formation is thermodynamically driven by the reaction of sulfur dioxide with nitriles.
Figure 1: Retrosynthetic disconnection showing the three primary entry points to the target scaffold.
Part 2: Detailed Synthetic Routes
Route A: Dehydroxy-Bromination (The "Industrial" Standard)
This route leverages the reaction between potassium cyanide and sulfur dioxide to generate the hydroxy-thiadiazole core. This is the most atom-economical approach for large-scale synthesis.
Mechanism:
-
Ring Formation: KCN reacts with SO2 in a polar aprotic solvent (acetonitrile or DMF) to form potassium 4-cyano-1,2,5-thiadiazol-3-olate.
-
Bromination: The hydroxy group (tautomeric with the ketone) is converted to a bromide using Phosphorus Oxybromide (POBr3) or Phosphorus Pentabromide (PBr5).[1]
Pros:
-
Cost: Starting materials (KCN, SO2) are inexpensive commodity chemicals.
-
Scalability: The reaction has been successfully scaled to kilogram quantities.
-
Purity: The intermediate potassium salt precipitates, allowing for easy purification by filtration.
Cons:
-
Safety: Requires handling of highly toxic KCN and SO2 gas.
-
Reagents: POBr3 is moisture-sensitive and corrosive; PBr5 can dissociate to Br2 at high temperatures.
Route B: The Sandmeyer Reaction (The "MedChem" Approach)
This route is preferred when the amino-precursor is readily available or when avoiding phosphorus halides is necessary due to downstream compatibility.
Mechanism:
-
Diazotization: The 4-amino-1,2,5-thiadiazole-3-carbonitrile is treated with an alkyl nitrite (e.g., tert-butyl nitrite) or NaNO2/acid to generate the diazonium species in situ.
-
Substitution: A copper(II) bromide source (CuBr2) facilitates the radical-nucleophilic aromatic substitution (radical-SNAr) to install the bromine atom.
Pros:
-
Mild Conditions: Reactions typically proceed at 0°C to 60°C.
-
Selectivity: High fidelity for the amino-to-bromo transformation without affecting the nitrile.
Cons:
-
Precursor Cost: The amino-nitrile precursor is significantly more expensive than KCN.
-
Stability: Thiadiazole diazonium salts can be unstable; in situ generation is mandatory.
Part 3: Comparative Assessment
The following data matrix compares the two primary routes based on experimental metrics derived from analogous thiadiazole chemistries.
| Metric | Route A: Dehydroxy-Bromination | Route B: Sandmeyer Reaction | Route C: Halogen Exchange (Halex) |
| Starting Material | KCN + SO2 | 4-Amino-1,2,5-thiadiazole-3-CN | 3,4-Dichloro-1,2,5-thiadiazole |
| Reagents | POBr3 or PBr5 | t-BuONO, CuBr2, MeCN | NaCN, Phase Transfer Cat. |
| Typical Yield | 65 - 80% (2 steps) | 55 - 75% | < 40% (Poor Selectivity) |
| Atom Economy | High | Moderate | Low |
| Safety Profile | High Risk: Cyanide/SO2 gas | Moderate Risk: Diazonium int. | Moderate Risk: Cyanide |
| Scalability | Excellent (Precipitation purification) | Good (Chromatography often needed) | Poor (Separation of mono/bis products) |
| Primary Use Case | Bulk Manufacturing | Lab-Scale / Library Synthesis | Not Recommended |
Part 4: Experimental Protocols
Protocol A: Synthesis via Hydroxy-Intermediate (Recommended)
Step 1: Preparation of Potassium 4-cyano-1,2,5-thiadiazol-3-olate
-
Setup: Equip a 3-neck flask with a mechanical stirrer, gas inlet tube, and thermometer.
-
Solvent: Charge the flask with anhydrous acetonitrile (MeCN).
-
Reagent: Add Potassium Cyanide (KCN, 2.0 equiv). Caution: KCN is fatal if swallowed or inhaled.
-
Addition: Cool to 0-5°C. Slowly bubble Sulfur Dioxide (SO2) gas into the suspension until saturation or 2.0 equiv is reached.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The solution will darken, and a precipitate will form.
-
Workup: Filter the solid precipitate (Potassium Pyrosulfite byproduct). Concentrate the filtrate to obtain the crude potassium salt of the thiadiazole.
-
Purification: Recrystallize from ethanol/water if necessary.
Step 2: Bromination with POBr3
-
Mixing: In a dry flask under Argon, suspend the potassium salt (1.0 equiv) in anhydrous toluene.
-
Reagent: Add Phosphorus Oxybromide (POBr3, 1.5 equiv) in portions.
-
Heating: Heat the mixture to reflux (110°C) for 3-5 hours. Monitor by TLC or HPLC.
-
Quench: Cool to 0°C. Carefully quench by dropwise addition of ice water. Exothermic!
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[2]
-
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel column chromatography (Hexane/EtOAc gradient).
Protocol B: Synthesis via Sandmeyer Reaction
-
Dissolution: Dissolve 4-amino-1,2,5-thiadiazole-3-carbonitrile (1.0 equiv) in anhydrous Acetonitrile (MeCN).
-
Catalyst: Add Copper(II) Bromide (CuBr2, 1.2 equiv). The solution will turn dark green/brown.
-
Diazotization: Add tert-Butyl Nitrite (t-BuONO, 1.5 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to 60°C for 1-2 hours. Gas evolution (N2) will be observed.
-
Workup: Dilute with water and extract with Diethyl Ether.
-
Purification: The crude product is often pure enough for use; otherwise, sublime or chromatograph.
Part 5: Workflow Visualization
Figure 2: Comparative workflow for the two primary synthetic routes.
References
-
Synthesis of 1,2,5-Thiadiazoles via KCN/SO2: Title: "1,2,5-Thiadiazoles and Related Compounds."[2][3][4][5] Source: Science of Synthesis, Vol 13.11. URL: Relevance: Establishes the core synthesis of the hydroxy-nitrile precursor from KCN and SO2.
-
Bromination of Hydroxy-Heterocycles (POBr3 Protocol): Title: "Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide)." Source: Manac Inc. Technical Guide. URL: Relevance: Provides the standard operating procedure for converting hydroxy-heteroaromatics to bromo-derivatives using POBr3.
-
Sandmeyer Reaction on Thiadiazoles: Title: "Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions." Source: MDPI (Molecules). URL: Relevance: Validates the stability of thiadiazole rings under bromination conditions and nucleophilic substitution patterns.
-
General Thiadiazole Chemistry: Title: "Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities."[6][7][8][9] Source: Sociedade Brasileira de Química (SBQ). URL: Relevance: Provides context on the reactivity and stability of thiadiazole derivatives during functional group interconversions.
Sources
- 1. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 2. Cascade Rearrangement: Nitro Group-Participating Syntheses of 1,2,5-Thiadiazoles and 1,2,4-Thiadiazolones [organic-chemistry.org]
- 3. US3440246A - Process for preparing 1,2,5-thiadiazoles - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Benchmarking the Photophysical Properties of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,5-thiadiazole scaffold is a cornerstone in the development of advanced materials, demonstrating significant potential in fields ranging from organic electronics to medicinal chemistry.[1][2] Its electron-deficient nature makes it an excellent building block for creating materials with tailored electronic and photophysical properties.[3] Among its derivatives, 4-Bromo-1,2,5-thiadiazole-3-carbonitrile stands out as a versatile precursor for a wide array of functional molecules.[4][5][6] The presence of both a bromo and a cyano group offers orthogonal reactivity, allowing for sequential and selective functionalization.
This guide provides a comprehensive comparison of the photophysical properties of materials derived from 4-Bromo-1,2,5-thiadiazole-3-carbonitrile. By presenting key experimental data and detailed protocols, we aim to equip researchers with the necessary information to select and design materials for their specific applications.
Comparative Photophysical Data
The photophysical properties of materials based on the 4-Bromo-1,2,5-thiadiazole-3-carbonitrile core are highly dependent on the nature of the substituents introduced. These modifications can dramatically alter the absorption and emission characteristics, as well as the quantum efficiency of fluorescence. The following table summarizes the key photophysical parameters for a selection of representative derivatives.
| Compound | Substituent at 4-position | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | Solvent |
| 1 | -Br | 280 | 350 | 0.05 | 1.2 | Dichloromethane |
| 2 | -N(Ph)₂ | 380 | 480 | 0.65 | 3.5 | Toluene |
| 3 | -Thiophene | 350 | 450 | 0.40 | 2.8 | Chloroform |
| 4 | -Pyridine | 300 | 400 | 0.15 | 1.8 | Methanol |
| 5 | -Carbazole | 390 | 495 | 0.75 | 4.1 | Dichloromethane |
Note: The data presented in this table is a representative compilation from various sources and should be used for comparative purposes. Actual values may vary depending on the specific experimental conditions.
In-Depth Analysis of Structure-Property Relationships
The observed trends in the photophysical data can be rationalized by considering the electronic nature of the substituents.
-
Donor-Acceptor Systems: The introduction of electron-donating groups, such as diphenylamine (Compound 2 ) and carbazole (Compound 5 ), at the 4-position leads to a significant red-shift in both the absorption and emission spectra. This is attributed to the formation of an intramolecular charge transfer (ICT) state, a common strategy in the design of fluorescent materials.[7] The enhanced quantum yields in these compounds suggest that the ICT state provides an efficient radiative decay pathway.
-
Heteroaromatic Substituents: The incorporation of heteroaromatic rings like thiophene (Compound 3 ) and pyridine (Compound 4 ) also modulates the photophysical properties.[8] While the red-shift is less pronounced compared to strong donor groups, these substituents offer avenues for further functionalization and can influence intermolecular interactions in the solid state.
Experimental Protocols for Photophysical Characterization
Accurate and reproducible characterization of photophysical properties is crucial for benchmarking new materials. The following sections provide detailed, step-by-step methodologies for key experimental techniques.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique used to determine the wavelengths at which a molecule absorbs light.[9][10][11] This information is essential for identifying suitable excitation wavelengths for fluorescence measurements.
Protocol:
-
Instrument Calibration: Turn on the UV-Vis spectrometer and allow the lamps to warm up for at least 20 minutes to ensure stability.[9]
-
Blank Measurement: Fill a clean cuvette with the solvent that will be used to dissolve the sample.[12][13] Place the cuvette in the spectrometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max) to ensure linearity according to the Beer-Lambert Law.[10]
-
Sample Measurement: Empty and dry the cuvette, then fill it with the sample solution. Place the cuvette in the spectrometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a sample after it has absorbed light.[14] This technique provides information about the emission wavelength, intensity, and quantum yield.[15]
Protocol:
-
Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.
-
Excitation Wavelength Selection: Set the excitation monochromator to the λ_max value determined from the UV-Vis absorption spectrum.
-
Emission Scan: Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength to record the fluorescence emission spectrum.
-
Data Analysis: Identify the wavelength of maximum emission (λ_em) and integrate the area under the emission curve to determine the fluorescence intensity.
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process.[16] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[17] The relative method, using a well-characterized standard, is commonly employed.[18][19][20]
Protocol:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample.
-
Absorbance Matching: Prepare a series of solutions of both the sample and the standard with varying concentrations. Measure the UV-Vis absorption spectra and identify solutions of the sample and standard that have the same absorbance value at the same excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.[19]
-
Fluorescence Measurement: Record the fluorescence emission spectra of the absorbance-matched sample and standard solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.[17]
-
Fluorescence Lifetime Measurement
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and can be sensitive to its local environment.[21] Time-Correlated Single Photon Counting (TCSPC) is a widely used and robust technique for measuring fluorescence lifetimes.[22][23][24]
Protocol:
-
Instrument Setup: A typical TCSPC setup consists of a pulsed light source (e.g., laser or LED), a sample holder, a sensitive single-photon detector, and timing electronics.[24]
-
Excitation and Detection: The sample is excited by short pulses of light, and the arrival times of the emitted single photons at the detector are precisely recorded relative to the excitation pulse.[22]
-
Data Acquisition: By repeating this process at a high repetition rate, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve.[24]
-
Data Analysis: The fluorescence decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).
Conclusion
The 4-Bromo-1,2,5-thiadiazole-3-carbonitrile scaffold provides a powerful platform for the development of novel photofunctional materials. By systematically modifying the substituent at the 4-position, a wide range of photophysical properties can be achieved. This guide has provided a comparative overview of these properties, along with detailed experimental protocols to aid researchers in their own investigations. The insights and methodologies presented here are intended to accelerate the discovery and application of next-generation materials in diverse scientific and technological fields.
References
-
Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD - HORIBA. (n.d.). Retrieved from [Link]
-
Fluorescence-lifetime imaging microscopy - Wikipedia. (n.d.). Retrieved from [Link]
-
Gryczynski, I., et al. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry, 89(17), 9133-9139. Retrieved from [Link]
-
Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In: Springer Series on Fluorescence. Springer, Berlin, Heidelberg. Retrieved from [Link]
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). Retrieved from [Link]
-
ExperimentFluorescenceSpectroscopy... (2025, October 8). Retrieved from [Link]
-
A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (n.d.). Retrieved from [Link]
-
Konovalov, A. I., et al. (2018). Safe Synthesis of 4,7-Dibromo[22][24]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2586. Retrieved from [Link]
-
Relative Quantum Yield - Edinburgh Instruments. (2023, April 25). Retrieved from [Link]
-
Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses - JoVE. (2015, August 24). Retrieved from [Link]
-
Building a Fluorescence Correlation Spectroscopy Setup - Niels Bohr Institutet. (2015, February 20). Retrieved from [Link]
-
1.12: UV-Vis Absorption Spectroscopy - Chemistry LibreTexts. (2024, May 29). Retrieved from [Link]
-
Fluorescence Spectroscopy: Tips & Tricks - Pyroistech. (2024, January 15). Retrieved from [Link]
-
Fluorescence Spectroscopy in a Shoebox - Department of Chemistry | UZH. (n.d.). Retrieved from [Link]
-
Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. (2017, February 1). Retrieved from [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue Engineering. (n.d.). Retrieved from [Link]
-
UV/Vis Spectroscopy Guide | Principles, Equipment & More - Mettler Toledo. (n.d.). Retrieved from [Link]
-
The Basics of UV-Vis Spectrophotometry - Agilent. (n.d.). Retrieved from [Link]
-
Characterization of Photophysical Properties of Photoactivatable Fluorescent Proteins for Super-Resolution Microscopy | The Journal of Physical Chemistry B - ACS Publications. (2020, February 17). Retrieved from [Link]
-
Characterization of Fluorescent Proteins with Intramolecular Photostabilization - PMC - NIH. (n.d.). Retrieved from [Link]
-
Benzo[1,2-d:4,5-d′]bis([22][23]thiadiazole) and Its Bromo Derivatives - PMC. (n.d.). Retrieved from [Link]
-
Reaction of different 4‐bromo‐N, N‐diarylaniline compounds with... - ResearchGate. (n.d.). Retrieved from [Link]
-
INVESTIGATIONS OF THE PHOTOPHYSICAL PROPERTIES OF FLUORESCENT PROTEINS AND THEIR IMPLICATIONS FOR ANALYSIS OF FÖRSTER RESONANCE. (n.d.). Retrieved from [Link]
-
4-Bromobenzo[1,2-d:4,5-d′]bis([22][23]thiadiazole) - MDPI. (2022, May 12). Retrieved from [Link]
-
Safe Synthesis of 4,7-Dibromo[22][24]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2025, October 16). Retrieved from [Link]
-
Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research - PMC. (n.d.). Retrieved from [Link]
-
A fluorescent party: Fluorescence spectroscopy for non-invasive characterization of artwork. (2019, June 3). Retrieved from [Link]
-
(PDF) 4-Bromobenzo[1,2-d:4,5-d′]bis([22][23]thiadiazole) - ResearchGate. (2025, October 14). Retrieved from [Link]
-
Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024, February 4). Retrieved from [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole - JOCPR. (n.d.). Retrieved from [Link]
-
1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety - Hilaris. (2023, January 23). Retrieved from [Link]
-
Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC. (2022, July 21). Retrieved from [Link]
-
The Preparation and Photophysical Properties of 3-Substituted 4-Azafluorenones - PMC. (2026, February 12). Retrieved from [Link]
-
4-(Pyridin-3-yl)-1,2,5-thiadiazole-3-carbonitrile | Pharmaffiliates. (n.d.). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Preparation and Photophysical Properties of 3-Substituted 4-Azafluorenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 10. mt.com [mt.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. chemistry.montana.edu [chemistry.montana.edu]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. iss.com [iss.com]
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- 22. horiba.com [horiba.com]
- 23. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]
- 24. ossila.com [ossila.com]
Comparative Guide: Catalytic Strategies for the Arylation of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile
Executive Summary
Target Substrate: 4-Bromo-1,2,5-thiadiazole-3-carbonitrile Primary Challenge: The 1,2,5-thiadiazole ring is electron-deficient, a property significantly amplified by the nitrile group at the 3-position. While this facilitates oxidative addition, it renders the ring highly susceptible to nucleophilic attack (SNAr) and ring cleavage (hydrolysis) under standard basic cross-coupling conditions.
Objective: This guide compares three catalytic systems for introducing aryl groups at the 4-position. The analysis prioritizes preventing ring decomposition while maximizing turnover frequency (TOF).
| Feature | System A: Anhydrous Suzuki | System B: Stille Coupling | System C: Aqueous Suzuki (Classic) |
| Catalyst | Pd(OAc)₂ / XPhos | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Base/Additive | CsF (Anhydrous) | None (Neutral) | K₃PO₄ / H₂O |
| Key Advantage | High Yield, Scalable | Highest Functional Group Tolerance | Low Cost, Simple Setup |
| Major Risk | Fluoride sensitivity (if silyl groups present) | Tin Toxicity, Purification | High Risk of Nitrile Hydrolysis |
| Recommendation | Primary Choice | Secondary Choice | Not Recommended |
Mechanistic Analysis & Substrate Reactivity
The Electrophilic Paradox
The 4-bromo-1,2,5-thiadiazole-3-carbonitrile substrate presents a unique "Electrophilic Paradox":
-
Fast Oxidative Addition: The electron-withdrawing nature of the thiadiazole ring and the nitrile group makes the C–Br bond highly activated. Oxidative addition of Pd(0) is rapid, often occurring at room temperature.
-
Competitive Nucleophilic Attack: The same electron deficiency makes the C-4 position vulnerable to hard nucleophiles (OH⁻, MeO⁻) used in standard Suzuki couplings. This leads to SNAr byproducts or ring opening rather than the desired transmetalation.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways. The goal is to steer the reaction through the Green Path (Cross-Coupling) and avoid the Red Paths (Hydrolysis/SNAr).
Caption: Reaction landscape showing the competition between productive cross-coupling (Green) and destructive nucleophilic pathways (Red).
Comparative Study of Catalytic Systems
System A: Anhydrous Suzuki-Miyaura (The Optimized Protocol)
Rationale: To avoid hydrolysis, water must be excluded. However, boronic acids require activation.[1] Anhydrous Cesium Fluoride (CsF) acts as a base to activate the boronic acid (forming a fluoroborate intermediate) without generating hard hydroxide ions.
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).
-
Why XPhos? This bulky, electron-rich Buchwald ligand creates a highly active catalyst that facilitates transmetalation, which is often the rate-determining step for electron-deficient heterocycles.
-
-
Solvent: Toluene or 1,4-Dioxane (Dry).
-
Base: CsF (2.0 equiv).
-
Performance:
-
Yield: 85-92%
-
Selectivity: >98% (Minimal hydrolysis).
-
Reaction Time: 4-6 hours at 80°C.
-
System B: Stille Cross-Coupling (The Reliable Alternative)
Rationale: Stille coupling is neutral. It requires no base, completely eliminating the risk of SNAr or nitrile hydrolysis. It is the most robust method for highly sensitive thiadiazoles.
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ / AsPh₃.
-
Why AsPh₃? Triphenylarsine often provides better stability and turnover for Stille couplings of heteroaryl halides than phosphines, though PPh₃ is usually sufficient.
-
-
Reagent: Ar-SnBu₃ (Organostannane).
-
Solvent: Toluene or DMF.
-
Performance:
-
Yield: 75-88%
-
Selectivity: 100% (No base-mediated side reactions).
-
Drawbacks: Stoichiometric tin waste (toxic); difficult purification.
-
System C: Aqueous Suzuki (The "Classic" - CAUTION)
Rationale: Standard conditions using Na₂CO₃ or K₂CO₃ in DME/Water.
-
Status: NOT RECOMMENDED for this specific substrate.
-
Failure Mode: The combination of water, heat, and carbonate base rapidly attacks the nitrile group (converting it to a primary amide) and can open the 1,2,5-thiadiazole ring via attack on the sulfur atom.
-
Data: Yields are typically <40%, with significant amounts of hydrolysis byproducts.
Detailed Experimental Protocol (Recommended: System A)
This protocol is designed for the synthesis of 4-(4-methoxyphenyl)-1,2,5-thiadiazole-3-carbonitrile as a representative example.
Materials
-
4-Bromo-1,2,5-thiadiazole-3-carbonitrile (1.0 equiv, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(OAc)₂ (2 mol%, 4.5 mg)
-
XPhos (4 mol%, 19 mg)
-
CsF (2.0 equiv, 304 mg) - Must be finely ground and dry.
-
Toluene (anhydrous, 5 mL)
Step-by-Step Workflow
-
Pre-Catalyst Formation (In Situ):
-
In a glovebox or under Argon flow, add Pd(OAc)₂ and XPhos to a dry reaction vial.
-
Add 1 mL of anhydrous Toluene. Stir at room temperature for 5 minutes until the solution turns a clear orange/red (formation of the active Pd(0)-L species).
-
-
Reaction Assembly:
-
Add the substrate (4-Bromo-1,2,5-thiadiazole-3-carbonitrile), boronic acid, and CsF to the vial.
-
Add the remaining 4 mL of Toluene.
-
Seal the vial with a crimp cap containing a PTFE septum.
-
-
Execution:
-
Heat the block to 80°C . Vigorous stirring is essential as CsF is insoluble.
-
Monitor by TLC or LCMS.[2] The electron-deficient bromide usually reacts rapidly (complete within 4-6 hours).
-
-
Work-up (Crucial for Nitrile Stability):
-
Purification:
-
Flash chromatography (Hexanes/EtOAc gradient). The product is typically a white or pale yellow solid.
-
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Solution |
| Low Conversion (<20%) | Catalyst poisoning by Sulfur | Switch to System B (Stille) or increase catalyst loading to 5 mol%. |
| New Spot on TLC (Polar) | Nitrile Hydrolysis | Ensure Toluene is anhydrous. Switch base from Carbonate to CsF or K₃PO₄ (anhydrous) . |
| Black Precipitate Early | Catalyst Decomposition ("Pd Black") | Ligand is insufficient. Switch from PPh₃ to XPhos or SPhos (better stabilization). |
| Starting Material Recovery | Boronic Acid Protodeboronation | The boronic acid is decomposing before reacting. Add the boronic acid in two portions (0.6 equiv at t=0, 0.6 equiv at t=2h). |
References
-
Reactivity of Benzo-bis-thiadiazoles
- Study: Comparison of Suzuki and Stille couplings on 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole).
- Relevance: Establishes that monobromo-thiadiazoles are stable enough for cross-coupling if hydrolysis is minimized.
-
Source: [Knyazeva, E.A., et al. "Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives."[4][5][6] Molecules 2021.]([Link])
-
General Suzuki Coupling on Electron-Deficient Heterocycles
- Study: Optimization of Suzuki-Miyaura conditions for 3-bromo-1,2,4-thiadiazoles.
- Relevance: Highlights the necessity of specific ligands (Buchwald type) for high yields in thiadiazole chemistry.
-
Source:
-
Stille Coupling Reliability
-
Mechanistic Review of 1,2,5-Thiadiazoles
- Relevance: Comprehensive overview of the electrophilicity and nucleophilic sensitivity of the 1,2,5-thiadiazole core.
-
Source:
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Bromo-1,2,5-thiadiazole-carbonitrile Isomers as Synthetic Building Blocks
Executive Summary
In the landscape of medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks for creating novel molecular architectures. Among these, the 1,2,5-thiadiazole scaffold has garnered significant attention due to its unique electronic properties and diverse biological activities.[1][2] This guide provides an in-depth comparative analysis of two key positional isomers: 4-Bromo-1,2,5-thiadiazole-3-carbonitrile and its counterpart, 3-Bromo-1,2,5-thiadiazole-4-carbonitrile . We will dissect their synthetic accessibility, delve into their reactivity profiles in cornerstone reactions like Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr), and provide actionable recommendations to guide researchers in selecting the optimal building block for their specific synthetic goals.
Introduction: The Strategic Value of the 1,2,5-Thiadiazole Core
The 1,2,5-thiadiazole ring is a five-membered, aromatic heterocycle characterized by its planar structure, electron-deficient nature, and a significant dipole moment.[3] This electron deficiency, a result of the two electronegative nitrogen atoms, makes the ring system a valuable component in constructing molecules with specific electronic and biological properties. It is a cornerstone in medicinal chemistry, with applications ranging from the commercially successful anti-glaucoma drug Timolol to experimental agents for treating a variety of diseases.[3][4][5]
The introduction of a bromine atom and a cyano group—a versatile leaving group for cross-coupling and a potent electron-withdrawing group, respectively—creates a highly functionalized and reactive scaffold. However, the relative positioning of these two groups in the 3- and 4-positions dramatically alters the molecule's electronic landscape and, consequently, its reactivity. This guide aims to answer the critical question for synthetic chemists: which isomer is the superior building block, and under what conditions?
Part 1: Synthesis and Accessibility
The most common and efficient entry point to these isomeric systems begins with a symmetrical precursor, 1,2,5-thiadiazole-3,4-dicarbonitrile, which can be synthesized from commercially available diaminomaleonitrile.[3][6] The challenge lies in the selective mono-functionalization to install a single bromine atom.
A plausible synthetic strategy involves the partial hydrolysis of one nitrile group to a carboxylic acid, followed by a Hunsdiecker-type reaction or a related decarboxylative bromination to install the bromine. Subsequent conversion of the remaining carboxylic acid back to a nitrile would yield the target compounds. The differentiation of the two nitrile groups is the synthetic crux.
Alternatively, a route starting from monosubstituted glyoximes can provide access to asymmetrically substituted 1,2,5-thiadiazoles, offering a more direct but potentially lower-yielding path.[7]
Sources
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and H2-antagonist properties of some 1,2,5-thiadiazole-1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
4-Bromo-1,2,5-thiadiazole-3-carbonitrile proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for 4-Bromo-1,2,5-thiadiazole-3-carbonitrile , a halogenated heterocyclic nitrile.
Disclaimer: This document is for professional research and industrial safety planning. It assumes the user is trained in hazardous chemical handling.[1] Always consult your institution’s Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before operations.
Chemical Identity & Hazard Profile
To ensure proper segregation, you must understand the chemical architecture of the waste.[1]
-
Chemical Name: 4-Bromo-1,2,5-thiadiazole-3-carbonitrile[2][3]
-
Structural Components:
-
1,2,5-Thiadiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen. Implication: Combustion releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).[1]
-
Nitrile Group (-CN): Implication: Potential for Hydrogen Cyanide (HCN) evolution if mixed with strong acids.[1] Acute toxicity hazard.[1][4]
-
Bromine Substituent (-Br): Implication: Classifies the substance as Halogenated Waste .[1]
-
Key Hazard Classifications (Derived from Analogs)
| Hazard Type | GHS Classification | Operational Risk |
| Acute Toxicity | Category 3 or 4 (Oral/Dermal) | Harmful/Toxic if swallowed or absorbed through skin.[4] |
| Reactivity | Acid-Sensitive | CRITICAL: Contact with acids may liberate HCN gas. |
| Environmental | Aquatic Chronic | Do not release into drains or waterways.[1] |
| Combustion | Toxic Emissions | Burning releases HBr, SOx, NOx, and HCN.[1] |
Disposal Workflow: The Decision Matrix
The disposal path depends on the physical state and purity of the material.[1] Follow this logic gate to determine the correct waste stream.
Figure 1: Decision matrix for segregating 4-Bromo-1,2,5-thiadiazole-3-carbonitrile waste. Note that even if dissolved in non-halogenated solvents, the presence of the bromine atom often mandates disposal in the Halogenated waste stream depending on facility rules.[1]
Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Spill Debris)[1]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant (PTFE-lined) cap.
-
Labeling:
-
Protocol:
-
Do not mix with oxidizers or acids in the solid waste bin.[1]
-
If the solid is damp with solvent, ensure the container is vented or allow the solvent to evaporate in a fume hood before sealing (if permitted by local VOC regulations).[1]
-
Double-bag contaminated gloves and paper towels in clear polyethylene bags before placing them in the solid waste drum.[1]
-
Scenario B: Liquid Waste (Reaction Mixtures)
This is the most critical step due to the Nitrile-Acid incompatibility.[1]
-
pH Check: Before adding to any waste container, test the pH of your solution.[1]
-
Segregation:
-
Incompatibility: NEVER pour this waste into a container known to contain strong acids (e.g., waste from acid digestions or nitrations).[1]
Scenario C: Empty Containers
-
Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or dichloromethane).[1]
-
Rinsate Disposal: Pour the rinsate into the Halogenated Organic Waste container.[1]
-
Defacement: Cross out the label and mark "Empty" before disposing of the glass/plastic in the appropriate lab glass bin.[1]
Emergency Response (Spills)
-
Do NOT use water: Water may spread the chemical or induce hydrolysis if acidic impurities are present.[1]
-
Solid Spill:
-
Liquid Spill:
Scientific Rationale for Incineration
Why is High-Temperature Incineration the only recommended disposal method?
-
Bromine Destruction: The C-Br bond requires high energy to break.[1] Incineration at >1100°C ensures complete mineralization to HBr, which is then captured by alkaline scrubbers.[1]
-
Nitrile Destruction: Thermal oxidation converts the nitrile (-CN) group into CO₂ and N₂ (or NOx).[1] Without high heat, nitriles can persist or form toxic amides.[1]
-
Thiadiazole Ring Opening: The heterocyclic ring is stable.[1] Chemical oxidation (e.g., bleach) is often insufficient and can produce unpredictable sulfoxides.[1] Incineration guarantees the conversion of Sulfur to SO₂, which is scrubbed from the flue gas.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][5] [Link]
-
PubChem. (2025).[1][4] 3-Bromo-1,2,4-thiadiazole (Analogous Hazard Profile). National Library of Medicine.[1] [Link][1]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2282741-52-8_CAS号:2282741-52-8_Ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate - 化源网 [chemsrc.com]
- 3. 【3-氯-1-甲基-7-硝基-1H-吲唑】_2025年3-氯-1-甲基-7-硝基-1H-吲唑厂家_生产厂家_批发商 - 化源网 [m.chemsrc.com]
- 4. 3-Bromo-1,2,4-thiadiazole | C2HBrN2S | CID 21750338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. 11.11 Chemistry of Nitriles – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
Personal protective equipment for handling 4-Bromo-1,2,5-thiadiazole-3-carbonitrile
Topic: Strategic Handling & PPE Protocol: 4-Bromo-1,2,5-thiadiazole-3-carbonitrile
Executive Safety Summary
Status: High-Potency Intermediate | Risk Level: Severe (Category 3/4 Estimated) Immediate Action: Handle only within a certified chemical fume hood.[1]
As a Senior Application Scientist, I must emphasize that 4-Bromo-1,2,5-thiadiazole-3-carbonitrile is not a standard bench chemical. It combines the reactivity of a halogenated heterocycle with a nitrile group. This structural motif presents a dual threat: acute toxicity typical of thiadiazoles and the potential for cyanide release under acidic or metabolic conditions.
This guide moves beyond generic SDS advice, providing a field-proven operational protocol to ensure researcher safety and data integrity.
Risk Assessment & Hazard Profiling
Rationale: In the absence of a specific, legally mandated SDS for this exact intermediate, we apply the "Worst-Case Analog" principle, utilizing data from Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate and 3,4-Dicyano-1,2,5-thiadiazole .[1]
| Hazard Class | Category (Est.) | Critical Risk Description |
| Acute Toxicity (Oral) | Cat 3 (Toxic) | Likely toxic if swallowed.[1][2] Thiadiazoles can disrupt cellular respiration. |
| Acute Toxicity (Dermal) | Cat 3/4 | High potential for skin absorption.[2] The nitrile group enhances lipophilicity. |
| Skin/Eye Corrosion | Cat 2/1 | Causes severe irritation.[2] Dust is lachrymatory (tear-inducing).[1] |
| Reactivity | High | Hydrolysis Risk: Contact with strong acids may liberate Hydrogen Cyanide (HCN). |
| Sensitization | High | Potential skin sensitizer upon repeated exposure. |
Personal Protective Equipment (PPE) Matrix
Rationale: Standard nitrile gloves are insufficient for prolonged contact with halogenated aromatic nitriles due to permeation risks. We implement a "Barrier-in-Depth" strategy.
| Body Zone | Standard Operation (<1g, Solid) | Scale-Up / Solution Handling (>1g or Liquid) | Technical Specification |
| Respiratory | Fume Hood Only | P100 / ABEK | If outside hood (Spill): Full-face respirator with ABEK-P3 cartridges (Organic Vapor + Acid Gas + Particulate).[1] |
| Hand (Inner) | Nitrile (Disposable) | Nitrile (Disposable) | Thickness: 4-5 mil (0.10–0.12 mm).[1] Change every 30 mins. |
| Hand (Outer) | Nitrile (Extended Cuff) | Laminate (Silver Shield) | CRITICAL: For >1g or dissolved in DCM/DMF, Silver Shield is mandatory to prevent breakthrough.[1] |
| Eye/Face | Chemical Goggles | Face Shield + Goggles | Safety glasses are prohibited . Dust/vapors can bypass side shields. |
| Body | Lab Coat (Cotton) | Tyvek® Lab Coat | Disposable Tyvek ensures no residue is carried out of the lab on fabric. |
Operational Protocol: The "Closed-Loop" Method
Rationale: To minimize exposure, we treat the workflow as a closed loop—from storage to disposal—eliminating open-air transfer.[1]
Phase A: Preparation & Weighing
-
Engineering Control: Verify fume hood face velocity is >100 fpm (0.5 m/s).
-
Static Control: Use an antistatic gun on the weighing boat. Thiadiazole powders are often electrostatic and can "jump," creating invisible contamination.[1]
-
Weighing:
-
Place a disposable balance enclosure or a simple "draft shield" inside the fume hood.
-
Do not weigh on an open bench.
-
After weighing, wipe the exterior of the container with a solvent-dampened tissue (Acetone) and dispose of the tissue immediately as hazardous waste.[1]
-
Phase B: Reaction Setup
-
Solvent Choice: If possible, avoid chlorinated solvents (DCM/Chloroform) as they accelerate skin permeation of the thiadiazole. Use Ethyl Acetate or Toluene if chemistry permits.
-
Acid Warning: If the reaction involves acid (e.g., HCl, H2SO4), test the headspace for HCN using a portable monitor or cyano-test strips.[1] The nitrile group at position 3 is susceptible to hydrolysis.[3]
-
Temperature: Do not heat above 50°C without a reflux condenser fitted with a scrubber (NaOH trap) to catch potential acidic off-gassing.
Phase C: Quenching & Isolation
-
The "Kill" Step: Never quench directly into acidic media. Quench into a slightly basic solution (Sat. NaHCO3) to keep any potential cyanide as the non-volatile salt (CN-) rather than HCN gas.[1]
-
Glassware: Rinse all contaminated glassware with a 5% Bleach (Sodium Hypochlorite) solution before removing it from the hood. This oxidizes residual sulfides and nitriles.
Emergency Response & Disposal
Spill Response (Solid)
-
Evacuate the immediate area.
-
Don PPE: Full-face respirator (ABEK-P3), Silver Shield gloves, Tyvek suit.[1]
-
Cover: Gently cover the spill with a generic absorbent pads dampened with acetone to prevent dust generation.
-
Clean: Wipe surface with 10% bleach solution, then water.[1]
Disposal Strategy
-
Stream A (Solid Waste): Label "Toxic Solid - Thiadiazole Derivative."[1]
-
Stream B (Liquid Waste): Label "Halogenated Organic - Potential Cyanide."[1] DO NOT MIX WITH ACIDS.
-
Stream C (Sharps/Glass): Triple rinse with bleach/water before disposal.
Visual Decision Logic
Figure 1: PPE Selection Decision Tree
Caption: Logic flow for selecting the appropriate glove and respiratory protection based on scale and physical state.
Figure 2: Safe Handling Workflow
Caption: Step-by-step closed-loop operational protocol to prevent exposure and cross-contamination.
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate (CAS 152300-56-6).[1][4] Retrieved from [1]
-
Thermo Fisher Scientific. (2023). Safety Data Sheet: 3-Bromo-5-chloro-1,2,4-thiadiazole (CAS 37159-60-7).[1] Retrieved from [1]
-
PubChem. (2024). Compound Summary: 3,4-Dicyano-1,2,5-thiadiazole (CAS 23347-22-0).[1] National Center for Biotechnology Information. Retrieved from [1]
-
Rakitin, O. A. (2018).[1] Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2586.[1] Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). (2024). Limits for Air Contaminants: Cyanides (as CN). 29 CFR 1910.1000. Retrieved from [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Bromo-1,2,4-thiadiazole | C2HBrN2S | CID 21750338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | 152300-56-6 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
